B1579951 L-LYSINE:2HCL (ALPHA-15N)

L-LYSINE:2HCL (ALPHA-15N)

Cat. No.: B1579951
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
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Description

L-LYSINE:2HCL (ALPHA-15N) is a useful research compound. Molecular weight is 220.10. The purity is usually 98%.
BenchChem offers high-quality L-LYSINE:2HCL (ALPHA-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LYSINE:2HCL (ALPHA-15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Alpha-15N lysine dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Precision Isotope Labeling for Structural Biology and Quantitative Proteomics

Abstract

This technical guide profiles L-Lysine (


-

N) Dihydrochloride
, a high-fidelity stable isotope isotopomer used critically in biomolecular NMR and metabolic flux analysis.[1] Unlike uniformly labeled counterparts, the site-specific

-

N modification allows for targeted backbone dynamics interrogation without side-chain spectral crowding.[1] This document provides validated physicochemical data, experimental protocols for metabolic incorporation, and handling standards required for GMP-grade research environments.
Part 1: Chemical Passport & Specifications[1]

Compound Identity:

  • Chemical Name: L-Lysine alpha-15N dihydrochloride[2][3][4][5][6][7]

  • Synonyms: (S)-2,6-Diaminohexanoic acid (

    
    -
    
    
    
    N) dihydrochloride; L-Lysine-alpha-15N 2HCl[1][3][4]
  • CAS Number: 204451-50-3 [3][4][6]

  • Unlabeled Analog CAS: 657-26-1[3][4][6]

Physicochemical Properties:

PropertyValueTechnical Note
Molecular Formula

The

-amine carries the heavy isotope.[1]
Molecular Weight 220.10 g/mol +1.0 Da shift vs. unlabeled (219.11 g/mol ).[1]
Isotopic Enrichment

Critical for high-sensitivity NMR (S/N ratio).[1]
Chemical Purity

Trace metals must be minimized for NMR.
Solubility > 100 mg/mL (Water)Highly soluble; forms acidic solution (~pH 3-4).[1]
Appearance White Crystalline PowderHygroscopic; store in desiccator.[1]

Structural Visualization:

LysineStructure cluster_legend Target Modification C_alpha COOH COOH C_alpha->COOH SideChain (CH2)4-NH2 C_alpha->SideChain N_alpha 15N N_alpha->C_alpha Amine Bond

Caption: Schematic of L-Lysine (


-

N) highlighting the specific alpha-amine labeling site used for backbone tracking.
Part 2: Applications & Scientific Rationale
1. Biomolecular NMR Spectroscopy

In protein NMR, spectral crowding is a primary bottleneck.[1] Uniformly labeled (


) Lysine introduces signals from both the backbone 

-amine and the side-chain

-amine.[1]
  • The Advantage:

    
    -
    
    
    
    N Lysine eliminates the
    
    
    -amine signal (~33 ppm in
    
    
    spectra) and its associated NOE cross-peaks.[1] This simplification is crucial for assigning backbone resonances in large, Lysine-rich proteins (e.g., histones, ubiquitin-binding domains).[1]
  • Mechanism: It isolates the backbone amide (

    
    ) correlation in HSQC experiments, allowing precise determination of secondary structure and backbone dynamics without side-chain interference.[1]
    
2. Metabolic Flux & Biosynthesis Tracking

Unlike the


-amino group, which is metabolically active in transamination reactions (often scrambling labels into the glutamate pool), the 

-nitrogen of Lysine is relatively stable in mammalian cell culture until the irreversible saccharopine degradation pathway is engaged.[1]
  • Application: Researchers use this isotopomer to trace protein synthesis rates (fractional synthesis rate, FSR) with high fidelity, distinguishing de novo synthesis from recycling.[1]

Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solution for Cell Culture (SILAC/Metabolic Labeling)

Rationale: Lysine 2HCl is acidic.[1] Direct addition to media can shift pH and crash pH-sensitive growth factors.

  • Weighing: Weigh 220.1 mg of L-Lysine (

    
    -
    
    
    
    N) 2HCl (1 mmol) in a sterile, anti-static weigh boat.
  • Dissolution: Dissolve in 10 mL of sterile PBS (Phosphate Buffered Saline) or water for injection.

    • Concentration: 100 mM.[1]

  • pH Adjustment (Critical): The solution will be acidic (~pH 4.0).

    • Action: Use sterile 1M NaOH to adjust pH to 7.4 .[1] Monitor with micro-pH probe or spot-check on litmus paper to prevent over-alkalinization which degrades the amino acid.[1]

  • Filtration: Pass through a 0.22 µm PVDF syringe filter into a sterile, light-protected aliquot tube.

  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Incorporation Validation (The "Self-Validating" Step)

Before committing to expensive large-scale NMR or proteomics, validate labeling efficiency.[1]

  • Culture: Grow HeLa or HEK293 cells in Lysine-deficient DMEM supplemented with the

    
    -
    
    
    
    N stock (final conc. 0.4 - 0.8 mM) and 10% Dialyzed FBS.[1]
  • Passage: Passage cells for at least 5-6 doublings (approx. 2 weeks) to ensure >98% replacement of the endogenous pool.

  • Lysis & Hydrolysis: Lyse

    
     cells; precipitate proteins with TCA. Acid hydrolyze (6M HCl, 110°C, 24h).
    
  • Mass Spectrometry Check: Analyze amino acids via GC-MS or LC-MS.

    • Target: Look for the mass shift of +1 Da in the Lysine peak.[1]

    • Success Criteria: The ratio of Heavy (+1) to Light (+0) Lysine must exceed 98:2 .[1]

Workflow Visualization:

Workflow Start Start: L-Lysine (α-15N) 2HCl Solubilization Solubilization & pH Adjustment (Target pH 7.4) Start->Solubilization MediaPrep Media Preparation (Lys-Deficient DMEM + Dialyzed FBS) Solubilization->MediaPrep Culture Cell Culture (5-6 Doublings) MediaPrep->Culture QC_Step QC: Mass Spec Validation (Req: >98% Incorporation) Culture->QC_Step Experiment Execute NMR/Proteomics QC_Step->Experiment Pass Troubleshoot Extend Passaging / Check FBS Dialysis QC_Step->Troubleshoot Fail (<98%) Troubleshoot->Culture Retry

Caption: Step-by-step workflow for incorporating alpha-15N Lysine into cellular proteins with a mandatory QC checkpoint.

Part 4: Storage & Handling Integrity
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] Exposure to ambient humidity will cause the powder to clump and degrade (hydrolysis risk).[1]

  • Storage:

    • Temp: Room temperature (short term) or 4°C (long term).

    • Container: Tightly sealed with desiccant packs.

    • Inert Gas: Flush headspace with Argon or Nitrogen after opening to prevent oxidation and moisture uptake.[1]

References
  • Cambridge Isotope Labor

    
    -
    
    
    
    N, 98%) Product Specification. CIL Catalog.[1] Link
  • LGC Standards. L-Lysine-15N Dihydrochloride Salt Reference Standard. TRC-L468925.[1][6] Link

  • MedChemExpress. Stable Isotope Labeled L-Lysine Applications in Proteomics.Link[1]

  • American Chemical Society (ACS). Lysine: Molecule of the Week & Chemical Properties.[1]Link[1]

  • National Institutes of Health (NIH). Measuring 15N Enrichment Levels in Sparsely Labeled Proteins.[1] PubMed Central.[1] Link[1]

Sources

An In-Depth Technical Guide to the Applications of α-Nitrogen Labeled Lysine in Protein NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Selective Isotopic Labeling in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. A common practice in protein NMR is uniform isotopic labeling with ¹⁵N and/or ¹³C, which makes all residues "NMR-visible". However, for larger proteins or complex systems, the resulting spectra can be crowded and difficult to interpret due to signal overlap and broadening.[1] Selective isotopic labeling, where only specific amino acid types or even specific atoms are labeled, offers a powerful solution to simplify spectra, enhance sensitivity, and facilitate resonance assignment.[1] This guide focuses on the strategic application of α-nitrogen labeled lysine ([α-¹⁵N]Lys), a technique that provides unique insights into protein structure, function, and interactions.

Lysine, with its long, flexible, and positively charged side chain, plays crucial roles in protein-protein interactions, enzymatic catalysis, and post-translational modifications.[2] Labeling the α-nitrogen of lysine provides a specific probe to monitor the backbone environment of these critical residues. This targeted approach allows researchers to focus on specific regions of a protein, simplifying complex spectra and enabling the study of otherwise intractable systems.

Core Applications of [α-¹⁵N]Lysine Labeling in Protein NMR

The primary utility of [α-¹⁵N]lysine labeling lies in its ability to generate simplified ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. Instead of a signal for every non-proline residue, only the lysine backbone amides are visible.[1] This spectral simplification is the foundation for several powerful applications:

Probing Protein-Ligand and Protein-Protein Interactions

Chemical Shift Perturbation (CSP) mapping is a widely used NMR method to identify interaction surfaces.[3] By comparing the ¹H-¹⁵N HSQC spectra of a protein in its free and ligand-bound states, changes in the chemical environment of specific residues upon binding can be monitored.[3][4] Using [α-¹⁵N]Lys-labeled protein, CSP analysis is focused solely on the lysine residues. This is particularly advantageous when:

  • Lysine residues are known or hypothesized to be at the interaction interface. The simplified spectrum allows for unambiguous monitoring of these key residues.

  • The interacting partner is large. Spectral overlap in uniformly labeled samples can be severe. Selective labeling mitigates this issue.

  • Rapid screening of fragments or lead compounds is required. The simplified spectra allow for faster data acquisition and analysis.

The observed chemical shift perturbations provide a clear fingerprint of the binding event, highlighting the lysine residues directly involved in the interaction or those experiencing conformational changes upon binding.[4]

Investigating Protein Dynamics and Conformational Changes

The dynamic nature of proteins is intrinsically linked to their function. NMR relaxation experiments on labeled nuclei can provide information on protein dynamics across a wide range of timescales. While uniform ¹⁵N labeling is often used for dynamics studies, [α-¹⁵N]Lys labeling can provide residue-specific insights into the motions of lysine residues.[5][6] This is particularly relevant for understanding:

  • Domain movements: Changes in the dynamics of lysine residues within a specific domain can report on larger-scale conformational changes.

  • Allostery: The effects of ligand binding at a distant site on the dynamics of lysine residues can be monitored to understand allosteric communication.

  • Folding and unfolding pathways: Lysine residues can serve as probes to monitor local unfolding events or the formation of structured intermediates.

Facilitating Resonance Assignment in Large or Complex Proteins

Resonance assignment is the cornerstone of any detailed NMR study. For large proteins, the sheer number of signals in a uniformly labeled sample can make assignment a formidable task.[1] [α-¹⁵N]Lysine labeling can be a crucial tool in a "divide and conquer" assignment strategy. By providing a simplified spectrum containing only lysine resonances, it offers a starting point for assignment. This can be combined with other selectively labeled samples (e.g., [α-¹⁵N]Alanine, [α-¹⁵N]Leucine) to build up the full backbone assignment.

Furthermore, in combination with ¹³C labeling of the preceding residue, a double-labeling strategy can be employed to definitively assign lysine resonances through HNCO-type experiments.[7] This approach provides unambiguous connectivity information, which is invaluable for large and complex protein systems.[7]

Studying Post-Translational Modifications of Lysine

Lysine is a frequent site of post-translational modifications (PTMs), such as acetylation, methylation, and ubiquitination, which play critical roles in regulating protein function. NMR is a powerful tool to study the structural and dynamic consequences of these modifications. While observing the modification itself often requires ¹³C labeling of the modifying group, [α-¹⁵N]Lys labeling of the protein can be used to monitor the effect of the PTM on the local backbone environment.[8][9] For instance, the acetylation of a lysine side chain can induce changes in the chemical shift of the corresponding backbone amide proton and nitrogen, which can be readily detected in the ¹H-¹⁵N HSQC spectrum of an [α-¹⁵N]Lys-labeled protein.[8]

Experimental Workflow: From Gene to Spectrum

The successful application of [α-¹⁵N]lysine labeling hinges on a well-executed experimental workflow. Below is a detailed, step-by-step methodology for producing and analyzing an [α-¹⁵N]Lys-labeled protein sample.

Part 1: Protein Expression and Isotope Labeling

The most common method for producing isotopically labeled proteins for NMR is overexpression in Escherichia coli.[10]

Diagram of the Experimental Workflow for [α-¹⁵N]Lysine Labeling

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Preparation cluster_nmr NMR Data Acquisition & Analysis Plasmid_Construction Gene of Interest in Expression Vector Transformation Transform E. coli Plasmid_Construction->Transformation Pre-culture Grow Pre-culture in Rich Medium Transformation->Pre-culture Main_Culture Grow Main Culture in Minimal Medium Pre-culture->Main_Culture Labeling Add [α-15N]Lysine Main_Culture->Labeling Induction Induce Protein Expression (e.g., with IPTG) Labeling->Induction Cell_Lysis Harvest and Lyse Cells Induction->Cell_Lysis Purification Purify Protein (e.g., Affinity Chromatography) Cell_Lysis->Purification Buffer_Exchange Buffer Exchange into NMR Buffer Purification->Buffer_Exchange NMR_Acquisition Acquire 1H-15N HSQC Spectrum Buffer_Exchange->NMR_Acquisition Data_Analysis Process and Analyze Data NMR_Acquisition->Data_Analysis

Caption: Workflow for producing and analyzing an [α-¹⁵N]Lys-labeled protein.

Detailed Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Pre-culture: Inoculate a single colony into a small volume (5-10 mL) of rich medium (e.g., LB or 2xTY) containing the appropriate antibiotic and grow overnight at 37°C with shaking.[10]

  • Main Culture: The following day, inoculate 1 L of M9 minimal medium supplemented with essential vitamins and trace elements with the overnight pre-culture (typically a 1:100 dilution).[10] Crucially, this medium should not contain any nitrogen source initially.

  • Labeling: To this minimal medium, add [α-¹⁵N]L-lysine to a final concentration of 100-150 mg/L. For labeling of other amino acids, ¹⁵NH₄Cl would be the sole nitrogen source. However, for selective lysine labeling, unlabeled ammonium chloride should be omitted, and all other 19 unlabeled amino acids should be added to suppress the scrambling of the ¹⁵N label from lysine to other amino acids.

  • Growth and Induction: Grow the culture at 30°C with vigorous shaking (250-280 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[11] Then, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11] Reduce the temperature to 18-25°C and continue to shake overnight (16-18 hours).[11]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: The final purified protein should be buffer-exchanged into a suitable NMR buffer (e.g., 25 mM phosphate buffer, pH 6.0-7.0, 50-100 mM NaCl).[10] The protein concentration should be in the range of 0.1-1.0 mM.[10] Add 5-10% D₂O to the sample for the spectrometer lock.[10]

Part 2: NMR Data Acquisition and Analysis

The workhorse experiment for an [α-¹⁵N]Lys-labeled sample is the 2D ¹H-¹⁵N HSQC.

¹H-¹⁵N HSQC Pulse Sequence Logic

hsqc_logic Start Equilibrium 1H Magnetization INEPT1 INEPT Transfer: 1H -> 15N Start->INEPT1 t1_evolution 15N Chemical Shift Evolution (t1) INEPT1->t1_evolution INEPT2 Reverse INEPT Transfer: 15N -> 1H t1_evolution->INEPT2 Acquisition 1H Signal Acquisition (t2) INEPT2->Acquisition End 2D Spectrum: (1H vs 15N) Acquisition->End

Caption: Simplified logic of a 2D ¹H-¹⁵N HSQC experiment.

Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Experiment: A sensitivity-enhanced ¹H-¹⁵N HSQC experiment (e.g., hsqcfpf3gpph on Bruker instruments).

  • Temperature: Typically 298 K (25°C), but can be optimized for protein stability.

  • Dimensions:

    • ¹H (direct dimension): Spectral width of ~12-14 ppm, centered at the water resonance (~4.7 ppm).

    • ¹⁵N (indirect dimension): Spectral width of ~30-35 ppm, centered around 118-120 ppm.

  • Data Analysis: The acquired data is processed using software such as TopSpin, NMRPipe, or CCPNmr.[5] This involves Fourier transformation, phasing, and baseline correction. The resulting 2D spectrum will display cross-peaks corresponding to the backbone amide ¹H and ¹⁵N nuclei of the lysine residues.

Data Interpretation and Quantitative Analysis

The primary data from a CSP experiment is a set of ¹H-¹⁵N HSQC spectra at different ligand concentrations. The chemical shift perturbation for each lysine residue is calculated using the following formula:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Table 1: Example CSP Data for [α-¹⁵N]Lys-labeled Protein X upon Binding to Ligand Y

Lysine ResidueΔδ (ppm) - 1:1 Molar RatioΔδ (ppm) - 1:5 Molar Ratio
K120.050.12
K340.250.58
K560.020.04
K780.310.72
K910.080.15

The magnitude of the chemical shift perturbation is then plotted against the residue number to visualize the binding site. Residues with Δδ values above a certain threshold (e.g., the mean plus one standard deviation) are considered to be significantly perturbed and are likely part of or in close proximity to the binding interface.

Conclusion: A Targeted Approach for Complex Biological Questions

Selective [α-¹⁵N]lysine labeling is a powerful and cost-effective strategy in the protein NMR toolkit. By simplifying complex spectra, it enables the study of protein interactions, dynamics, and post-translational modifications that might be intractable with uniform labeling schemes. This targeted approach provides high-quality, residue-specific information, empowering researchers to answer complex biological questions with greater clarity and confidence. As NMR continues to tackle larger and more challenging biological systems, the strategic application of selective labeling techniques like [α-¹⁵N]lysine will undoubtedly play an increasingly vital role in advancing our understanding of protein science and aiding in the development of new therapeutics.

References

  • Higman, V. A. (2012). 15N - Protein NMR. CCPN. [Link]

  • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules, 26(3), 733. [Link]

  • University of Wisconsin-Madison. (n.d.). 15N labeling in E. coli. UW-Madison NMR Facility. [Link]

  • Iwahara, J., & Clore, G. M. (2006). Dynamics of Lysine Side-Chain Amino Groups in a Protein Studied by Heteronuclear 1H−15N NMR Spectroscopy. Journal of the American Chemical Society, 128(2), 404–405. [Link]

  • Lazar, G. A., et al. (2017). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 68(3), 163–174. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. Leicester Institute of Structural and Chemical Biology. [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method and NMR spectroscopy. Magnetic Resonance, 2(1), 223-237. [Link]

  • Kurauskas, V., et al. (2016). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 64(4), 271–282. [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method and NMR spectroscopy. Magnetic Resonance, 2, 223–237. [Link]

  • Ho, H. T., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3147. [Link]

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. [Link]

  • Fraser, O. A., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 9, 1074743. [Link]

  • Das, B. B., & Opella, S. J. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(1), 159–173. [Link]

  • Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems?. [Link]

  • Fraser, O. A., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 9, 1074743. [Link]

  • Zandarashvili, L., et al. (2015). Effective strategy to assign 1H-15N heteronuclear correlation NMR signals from lysine side-chain NH3+ groups of proteins at low temperature. Journal of Biomolecular NMR, 63(1), 1–7. [Link]

  • Klein-Seetharaman, J., et al. (2002). Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence. Proceedings of the National Academy of Sciences, 99(6), 3452–3457. [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. [Link]

  • Higman, V. A. (2012). Chemical Shift Mapping. CCPN. [Link]

Sources

Technical Guide: Solubility & Reconstitution of L-Lysine-2HCl (alpha-15N) in Cell Culture Media

[1]

Executive Summary

This technical guide addresses the specific solubility parameters, reconstitution protocols, and media formulation strategies for L-Lysine-2HCl (alpha-15N) .[1] While L-Lysine is highly soluble in aqueous buffers, the use of the dihydrochloride (2HCl) salt form and the requirements of stable isotope labeling (SILAC) necessitate precise control over pH, osmolality, and molar concentration.[1] This guide provides a self-validating workflow for researchers to ensure >98% labeling efficiency while maintaining cell viability.

Physicochemical Profile & Solubility Limits

Solubility Data

L-Lysine-2HCl (alpha-15N) exhibits high aqueous solubility, far exceeding the concentrations required for cell culture media.[1] However, the practical solubility limit is dictated by the buffering capacity of the solvent and the tolerance of the cells to acidity and osmolality shifts.[1]

ParameterValue / CharacteristicNotes
Solubility (Water) > 100 mg/mLHighly soluble; clear, colorless solution.[1]
Solubility (Media) > 50 mg/mLLimited by pH buffer capacity, not precipitation.[1]
Salt Form Dihydrochloride (2HCl)More acidic than the standard monohydrochloride (HCl) form found in premixed media.[1]
Acidity (10% w/v) pH ~3.0 - 4.0High-concentration stocks require neutralization if not diluted >1000x.[1]
Stability HighStable at RT (powder); Stocks stable at -20°C for 6+ months.[1]
The "2HCl" Factor: Molecular Weight Adjustment

Standard cell culture media (DMEM, RPMI) are formulated with L-Lysine[1]·HCl . Isotope-labeled variants are often supplied as L-Lysine[1]·2HCl to enhance stability.[1] You must adjust the mass added to match the molar concentration of the standard medium.[1]

Correction Factor Formula:

  • MW L-Lysine[2][3][4][5]·HCl (Unlabeled): ~182.65 g/mol [1]

  • MW L-Lysine[2][3][4][5]·2HCl (alpha-15N): ~220.10 g/mol [1]

  • Ratio: ~1.20

Result: You must add approximately 20% more mass of the labeled 2HCl form to achieve the same molar concentration as the unlabeled HCl form.

Strategic Media Formulation

Standard Media Concentrations

To replicate standard growth conditions, match the molar concentration of L-Lysine in your custom SILAC media to the base formulation (DMEM or RPMI).[1]

Media TypeStandard L-Lysine[1]·HCl Conc.MolarityRequired L-Lysine[1][4][5][6][7][8]·2HCl (alpha-15N)
DMEM (High Glucose) 146 mg/L0.80 mM~176 mg/L
RPMI 1640 40 mg/L0.22 mM~48 mg/L
DMEM/F12 91.25 mg/L0.50 mM~110 mg/L
Reconstitution Strategy: Stock vs. Direct Addition[1]
  • Method A: Direct Addition (Recommended for Bulk Media) Add the calculated powder mass directly to the full volume of Lysine/Arginine-free media.[1] The large volume of buffered media (containing bicarbonate/HEPES) will easily neutralize the acidity of the 2HCl salt at these low concentrations (mM range).[1]

  • Method B: 1000x Stock Solution (Recommended for Flexibility) Prepare a high-concentration stock in PBS or water.[1] This allows for "spiking" into different media aliquots.[1] Critical: This stock will be acidic.[1] Do not neutralize the stock itself (risk of precipitation or contamination); instead, rely on the high dilution factor (1:1000) into the media to regulate pH.[1]

Step-by-Step Protocol: Preparation & Validation

Reagents Required[1][4][7][8][9][10][11]
  • L-Lysine-2HCl (alpha-15N) (>98% purity).[1]

  • Base Media: Lysine/Arginine-depleted DMEM or RPMI (Dialyzed FBS must be used).[1]

  • Solvent: Sterile PBS (pH 7.[1]4) or Cell Culture Grade Water.[1][8][9]

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter.[1]

Workflow: 1000x Stock Preparation
  • Calculate Mass: For 10 mL of 1000x stock (referencing DMEM concentrations):

    
    
    Note: 175 mg/mL is achievable but viscous.[1] For ease of handling, a 100x  stock (175 mg/mL) is often preferred.[1]
    
  • Dissolution: Add the L-Lysine-2HCl powder to the solvent. Vortex vigorously. The solution will be clear and colorless.[1][10]

    • Checkpoint: If the solution remains cloudy, warm slightly to 37°C.[1]

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile cryovial.

    • Caution: Do not autoclave the amino acid solution, as heat can induce degradation or Maillard reactions if glucose is present (though pure stock is glucose-free, filtration is safer).[1]

  • Storage: Aliquot into single-use volumes (e.g., 500 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

  • Media Reconstitution:

    • Thaw one aliquot of stock.[1]

    • Add to Lysine/Arginine-free media at 1:1000 (or 1:100).[1]

    • Add Dialyzed FBS (Essential: Standard FBS contains unlabeled Lysine which will dilute the isotope enrichment).[1]

    • pH Validation: Remove 1 mL of the final media and check pH. It should remain between 7.2 – 7.[1]4. If <7.2, add sterile NaOH (1N) dropwise or allow equilibration in the CO2 incubator.[1]

Visualization: SILAC Media Preparation Workflow

SILAC_WorkflowStartL-Lysine-2HCl(alpha-15N) PowderCalcCalculate Mass(Adjust for 2HCl MW)Start->CalcDissolveDissolve in PBS(Prepare 100x Stock)Calc->DissolveSolubility >100mg/mLFilterSterile Filter(0.22 µm PES)Dissolve->FilterRemove ParticulatesCombineAdd to Lys/Arg-FreeMedia + Dialyzed FBSFilter->CombineAseptic TransferQCQC Check(pH & Osmolality)Combine->QCCritical StepQC->CombineFail: Adjust pHCultureCell Culture(6+ Doublings)QC->CulturePass

Figure 1: Logical workflow for the reconstitution and validation of isotope-labeled Lysine media.

Troubleshooting & Optimization

The Arginine-to-Proline Conversion Issue

While this guide focuses on Lysine, SILAC media almost always requires L-Arginine.[1] A common artifact is the metabolic conversion of heavy Arginine to heavy Proline, which splits the peptide signal and reduces quantification accuracy.[1]

  • Solution: If you observe "heavy Proline" satellites in your MS spectra, lower the Arginine concentration in the media by 50% or add unlabeled Proline (200 mg/L) to suppress the conversion pathway.[1]

Incomplete Incorporation

If labeling efficiency is <95% after 5 doublings:

  • Check FBS: Ensure Dialyzed FBS is used. Standard FBS contains enough light Lysine to compete with the labeled form.[1]

  • Check Mycoplasma: Contamination can alter amino acid metabolism.[1]

Toxicity / Slow Growth[1]
  • Cause: pH shock from the 2HCl salt or lack of other essential nutrients in the custom media.[1]

  • Validation: Measure the osmolality of the final media.[1] It should be 290–320 mOsm/kg.[1] If >350 mOsm/kg, dilute with sterile water.[1]

References

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Protocol.[1] Retrieved from [1]

  • Sigma-Aldrich. Dulbecco's Modified Eagle's Medium (DMEM) Formulation Data.[1] Retrieved from [1]

  • Cambridge Isotope Laboratories. L-Lysine[1]·2HCl (alpha-15N) Product Specification & Solubility. Retrieved from [1]

  • Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics.[1]

  • Bendall, S. C., et al. (2008).[1] Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics.[1] Retrieved from [1]

Metabolic fate of alpha-15N lysine in mammalian cells

Advanced Metabolic Tracing: The Fate of - N-Lysine in Mammalian Systems


Executive Summary

In mammalian cell culture and proteomic workflows, Lysine is a critical tracer due to its essential nature and distinct catabolic sequestration. While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) often utilizes uniform labeling (




This guide focuses specifically on


-

N-Lysine


12


The Biochemistry of Lysine Nitrogen[2][3]

To effectively utilize


The Saccharopine Pathway: Divergent Nitrogen Fates

The primary route of lysine degradation in mammalian tissues (liver, kidney, and derived cell lines like HEK293 or CHO) is the Saccharopine Pathway .[2] This pathway separates the fates of the


  • Condensation (LKR Activity): Lysine condenses with

    
    -Ketoglutarate (
    
    
    -KG) to form Saccharopine.[2][3][4] The bridge is formed using the
    
    
    -nitrogen
    of lysine.
  • Cleavage (SDH Activity): Saccharopine is cleaved to yield

    
    -Aminoadipate-semialdehyde (AASA) and Glutamate.[3][4]
    
    • Crucial Split: The

      
      -nitrogen  leaves lysine to become the 
      
      
      -nitrogen of the new Glutamate molecule.
    • The

      
      -nitrogen  remains attached to the AASA backbone.
      
  • Oxidation: AASA is oxidized to

    
    -Aminoadipate (AAA).
    
  • Transamination (KAT II Activity): AAA is finally transaminated to

    
    -Ketoadipate.
    
    • Final Fate: Only at this late step is the

      
      -nitrogen  removed, transferring to 
      
      
      -KG to form a second molecule of Glutamate.
The "Metabolic Shielding" of the Alpha-Nitrogen

Because the

  • 
    -
    
    
    N Label:
    Susceptible to rapid dilution if the Saccharopine Dehydrogenase (SDH) step operates reversibly, exchanging the label with the abundant unlabeled Glutamate pool.
  • 
    -
    
    
    N Label:
    Remains bound to the lysine backbone (or its direct catabolites) unless the pathway proceeds to completion. In many immortalized cell lines (e.g., HeLa, CHO), lysine catabolic flux is low, rendering the
    
    
    -
    
    
    N label virtually inert and >99% stable for protein incorporation.
Pathway Visualization

The following diagram illustrates the differential routing of the two nitrogen atoms.

Lysine_Nitrogen_Fatecluster_legendNitrogen TrackingLysineL-Lysine(α-15N, ε-14N)SaccharopineSaccharopine(Intermediate)Lysine->SaccharopineLysine-KetoglutarateReductase (LKR)AlphaKGα-KetoglutarateAlphaKG->SaccharopineGlutamate_EpsGlutamate(Contains ε-N)Saccharopine->Glutamate_Epsε-N RemovalAASAAASA(Retains α-15N)Saccharopine->AASASaccharopineDehydrogenase (SDH)AAAα-Aminoadipate(Retains α-15N)AASA->AAAOxidationGlutamate_AlphaGlutamate(Contains α-15N)AAA->Glutamate_Alphaα-N RemovalKetoadipateα-Ketoadipate(Nitrogen Free)AAA->KetoadipateKAT IITransaminaseLegend1Blue Nodes: α-15N RetainedLegend2Red Nodes: 15N Transferred to Glu

Figure 1: Differential fate of Lysine nitrogens. The



Analytical Workflows: Validating the Tracer

When using


Mass Spectrometry (LC-MS/MS)

In a typical proteomics workflow, you look for the mass shift in Lysine-containing peptides.

  • Tracer: L-Lysine (

    
    -
    
    
    N).[1]
  • Expected Shift: +0.997 Da (approx +1 Da) per Lysine residue.

  • Scrambling Check: Monitor the isotopic envelope of Glutamate and Proline .

    • If

      
      -
      
      
      N-Lys is catabolized
      
      
      
      
      N-Glu is formed.
    • 
      N-Glu can transaminate to form 
      
      
      N-Ala or be converted to
      
      
      N-Pro.
    • Threshold: In HEK293 and CHO cells, scrambling from

      
      -
      
      
      N-Lys to Glu is typically <1%, unlike Glutamine tracers which scramble extensively.
NMR Spectroscopy


  • Advantage: The

    
    -amino group is solvent-exposed and undergoes rapid chemical exchange with water, broadening the signal. The 
    
    
    -amino group (in the peptide bond) is protected.
  • Observation: In HSQC spectra,

    
    -
    
    
    N labeling yields sharp backbone amide peaks. If metabolic scrambling were occurring, you would see "ghost" peaks appearing for other amino acids (like Leucine or Valine) due to transamination of the released
    
    
    N-Glutamate.

Experimental Protocol: Assessing Metabolic Stability

This protocol is designed to quantify the stability of


Phase 1: Pulse Labeling
  • Media Prep: Prepare Lysine/Arginine-free DMEM. Supplement with 10% dialyzed FBS (to remove endogenous amino acids).

  • Tracer Addition: Add L-Lysine-

    
    -
    
    
    N (HCl salt) to a final concentration of 0.4 mM (or standard formulation level).
  • Seeding: Seed cells (e.g., 1x10

    
     HEK293) and culture for 24 hours (approx. 1 doubling).
    
Phase 2: Metabolite Extraction
  • Quench: Rapidly wash cells with ice-cold PBS.

  • Lysis: Add 500 µL of extraction solvent (80% Methanol / 20% Water, -80°C).

  • Scrape & Collect: Scrape cells on ice; transfer to microfuge tube.

  • Centrifuge: 14,000 x g for 10 min at 4°C to pellet protein (save pellet for proteome analysis).

  • Supernatant: Collect supernatant (metabolites) and dry under nitrogen flow.

Phase 3: Derivatization & GC-MS Analysis

Note: GC-MS is preferred for free amino acid analysis to distinguish isotopomers.

  • Derivatization: Resuspend dried metabolites in 50 µL MTBSTFA + 1% TBDMCS (forms TBDMS derivatives). Incubate at 60°C for 60 min.

  • Target Ions:

    • Lysine (TBDMS): Monitor m/z 431 (M) and 432 (M+1).

    • Glutamate (TBDMS): Monitor m/z 432 (M) and 433 (M+1).

  • Calculation:

    
    
    
    • Pass Criteria: Scrambling < 2% indicates the

      
      -N is stable and not fueling the Glutamate pool.
      

Troubleshooting & Artifacts

IssueMechanismSolution
Label Dilution Endogenous lysine synthesis (rare in mammals) or autophagy releasing unlabeled lysine.Use dialyzed serum. Shorten labeling time to minimize autophagy effects.
"Ghost" Labeling

-

N enters Glu pool via AAA transaminase, then labels Ala/Asp.
This indicates high catabolic flux (e.g., in liver hepatocytes). Use a catabolic inhibitor (e.g., AASA dehydrogenase inhibitor) or switch to a less metabolically active cell line.
Incomplete Incorporation Slow protein turnover.Passaging cells for 5-6 doublings is required for >95% proteome incorporation. 24h is only sufficient for flux analysis, not full SILAC.
The "Arginine" Comparison

Researchers often worry about "Arginine-to-Proline" conversion in SILAC.

  • Arginine: Highly prone to conversion via Arginase

    
     Ornithine 
    
    
    Proline.
  • 
    -
    
    
    N-Lysine:
    Highly resistant to conversion. It is a "terminal" metabolite in most culture systems. It is superior to Arginine for precise quantification if only one amino acid can be labeled.

References

  • Lysine Metabolism in Mammalian Brain: An Update. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed mapping of the Saccharopine vs. Pipecolate pathways and the irreversibility of lysine transamination. URL:[Link]

  • Assessment of Selective Amino Acid

    
    N-Labeling in HEK293 Cells for NMR. 
    Source: Journal of Biomolecular NMR / NIH.
    Context: Confirms minimal scrambling of 
    
    
    -
    
    
    N lysine compared to other amino acids, validating its use in structural biology. URL:[Link]
  • Heteronuclear NMR Spectroscopy for Lysine NH

    
     Groups in Proteins. 
    Source: Journal of the American Chemical Society (JACS).
    Context: Technical methodology for observing lysine nitrogen signals and the benefits of specific labeling.
    URL:[Link]
    
  • Lysine Catabolism: Flow, Metabolic Role and Regulation. Source: ResearchGate / Plant Physiology (Comparative Biochemistry). Context: Mechanistic breakdown of LKR/SDH enzymes and nitrogen flow in the saccharopine pathway. URL:[Link]

Isotopic enrichment levels of L-Lysine:2HCl alpha-15N

Technical Whitepaper: Isotopic Enrichment and Applications of L-Lysine:2HCl ( - N)[1]

Executive Summary: The Precision of Monolabeling

In high-resolution proteomics and structural biology, the utility of a stable isotope reagent is defined not just by its chemical purity, but by its isotopic specificity .[1] L-Lysine:2HCl (




1

This monolabeling offers a distinct advantage over uniform labeling (




1
  • NMR Spectroscopy: It simplifies spectral crowding by silencing side-chain resonances, allowing for unambiguous backbone assignment.[1]

  • Metabolic Tracing: It acts as a precise probe for

    
    -nitrogen transamination pathways, distinguishing them from lysine catabolism via the saccharopine pathway (which primarily engages the 
    
    
    -nitrogen).[1]

Target Specification:

  • Chemical Purity:

    
     98% (CP)
    
  • Isotopic Enrichment:

    
     98 atom % 
    
    
    N at the
    
    
    -position.[1][2]
  • Form: Dihydrochloride salt (2HCl) for enhanced aqueous solubility and stability.[1][3]

Chemical Identity and Isotopic Architecture

Unlike standard SILAC reagents (e.g., Lys-8), which are designed for maximum mass shift,


positional specificity1
FeatureSpecificationTechnical Note
IUPAC Name L-Lysine:2HCl (

-

N)
(S)-2,6-Diaminohexanoic acid dihydrochloride
Molecular Formula

Only the N at C2 is labeled.[1][4][5][6]
Molecular Weight ~220.10 g/mol +1 Da shift relative to unlabeled Lys:2HCl.[1]
Isotopic Pattern Monoisotopic Mass (

)
Dominant peak is shifted by +0.997 Da.[1]
Solubility > 50 mg/mL in

Highly hygroscopic; store desiccated.[1]

Analytical Validation Protocol: Determination of Atom % Enrichment

As a Senior Application Scientist, I rely on a self-validating LC-MS workflow to verify enrichment. Relying solely on Certificate of Analysis (CoA) values is insufficient for sensitive kinetic flux studies.[1]

The "Isotope Dilution Deconvolution" Protocol

Objective: Accurately calculate the Atom % Excess (APE) of the


Reagents:

  • Analyte: L-Lysine:2HCl (

    
    -
    
    
    N) sample (dissolved to 10 µM in 0.1% Formic Acid).
  • Control: Unlabeled L-Lysine standard (Natural Abundance).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

Workflow:

  • Chromatography (HILIC Mode): Use a HILIC column (e.g., Amide or ZIC-HILIC) to retain the polar lysine.[1]

    • Gradient: 90% B to 50% B over 10 minutes.

    • Rationale: HILIC prevents ion suppression common in C18 void volumes.[1]

  • Mass Spectrometry (High-Res Orbitrap or Q-TOF):

    • Scan Range: m/z 140–160 (Target m/z for

      
       is ~148.1 for labeled).[1]
      
    • Resolution: > 30,000 to resolve fine isotopic structure if possible.

  • Data Processing (The Calculation):

    • Extract the intensity of the monoisotopic peak (

      
      ) and the labeled peak (
      
      
      ).[1]
    • Correction: You must subtract the contribution of natural

      
      C and 
      
      
      H isotopes that naturally contribute to the
      
      
      signal.

Calculation Logic:



1
Visualization: Analytical Validation Workflow

AnalyticalValidationSampleSample: L-Lysine (alpha-15N)HILICHILIC Chromatography(Retention of Polar Species)Sample->HILICInjectionMS_SourceESI Source(Soft Ionization)HILIC->MS_SourceElutionDetectionHigh-Res MS Detection(Orbitrap/Q-TOF)MS_Source->DetectionIonizationRawDataRaw Spectrum Extraction(m/z 147 vs 148)Detection->RawDataData AcqDeconvIsotopic DeconvolutionSubtract Natural 13C/2HRawData->DeconvMath ModelResultValidation Result:>98 Atom % 15NDeconv->ResultQC Pass/Fail

Figure 1: Step-by-step LC-MS workflow for validating isotopic enrichment, ensuring subtraction of natural abundance interferences.

Applications in Research & Development

A. NMR Spectroscopy: The "Spectral Simplification" Strategy

In large protein complexes, Uniform (


1
  • Mechanism: By using

    
    -
    
    
    N Lysine, researchers selectively label the backbone amide.[1] The side-chain
    
    
    -amino group (which appears in a distinct spectral region but can complicate relaxation studies or NOE assignments) remains "silent" (
    
    
    N).[1]
  • Result: Cleaner HSQC spectra focused solely on the protein backbone topology.

B. Metabolic Flux Analysis: Tracing Nitrogen Fate

Lysine catabolism in mammals involves two potential pathways: the Saccharopine pathway (dominant in liver) and the Pipecolate pathway (brain).[1]

  • The Experiment: Feeding cells

    
    -
    
    
    N Lysine vs.
    
    
    -
    
    
    N Lysine allows differentiation of these pathways.[1]
  • Pathway Logic: If the

    
    -
    
    
    N label is transferred to Glutamate (via transamination), it suggests specific transaminase activity distinct from the standard saccharopine route which typically liberates the
    
    
    -nitrogen as ammonium or transfers it later in the cycle.[1]

Handling and Storage Protocols

The "2HCl" (dihydrochloride) salt form is chosen for stability, but it introduces hygroscopicity.[1] Improper storage leads to hydrolysis risks or concentration errors during weighing.[1]

Standard Operating Procedure (SOP):

  • Arrival: Inspect the seal. If the powder is clumped, moisture ingress has occurred.[1]

  • Storage: Store at Room Temperature (or 2-8°C if specified by CoA) in a desiccator.

  • Solubilization:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

    • Dissolve in high-purity water (Milli-Q).[1]

    • Critical Step: Verify pH.[1] The 2HCl salt is acidic.[1] For cell culture, neutralize with NaOH or buffer immediately before addition to media to prevent acidification of the culture environment.

References

  • National Institutes of Health (NIH). The fate of alpha and epsilon lysine amino groups in rat liver.[1] (Mechanistic basis for alpha-labeling applications). Available at: [Link]

Topic: Stability of the Alpha-¹⁵N Label During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Quantitative Proteomics

In the landscape of modern proteomics and drug development, stable isotope labeling has become an indispensable tool for the precise quantification of proteins and the elucidation of complex biological pathways. Among the various labeling strategies, the incorporation of the heavy isotope of nitrogen, ¹⁵N, into the protein backbone offers a robust method for creating internal standards for mass spectrometry-based analysis. The universal presence of nitrogen in every amino acid allows for comprehensive labeling, providing a distinct mass shift that enables clear differentiation between light (¹⁴N) and heavy (¹⁵N) labeled proteoforms.

A critical, and often routine, step in many quantitative proteomic workflows is the complete hydrolysis of proteins into their constituent amino acids. This process, typically achieved through harsh acid treatment, is necessary for downstream applications like amino acid analysis (AAA) and isotope ratio measurements. However, the very rigor of this procedure raises a crucial question for the meticulous researcher: How stable is the alpha-amino-¹⁵N (α-¹⁵N) label under these aggressive chemical conditions? Any loss or exchange of the ¹⁵N isotope during this preparatory step would fundamentally compromise the accuracy and reliability of the entire quantitative experiment.

This technical guide provides an in-depth examination of the stability of the α-¹⁵N label during acid hydrolysis. Moving beyond a simple procedural outline, we will explore the underlying chemical principles that ensure the label's integrity, present empirical evidence validating its stability, and delineate a self-validating experimental protocol. Furthermore, we will address potential confounding factors and outline methods for post-hydrolysis verification, equipping you with the field-proven insights necessary for confident and accurate experimentation.

The Chemical Rationale: Why the α-¹⁵N Label Remains Intact

To understand the stability of the α-¹⁵N label, we must first examine the chemistry of the peptide bond and the mechanism of acid-catalyzed hydrolysis. A protein is a polymer of amino acids linked by peptide bonds, which are chemically classified as amide bonds. The stability of the ¹⁵N label is intrinsically linked to the fact that the α-nitrogen atom is a core component of the amino acid structure, not a transient functional group.

Acid hydrolysis of a peptide bond is a classic nucleophilic acyl substitution reaction. The process is initiated by the protonation of the carbonyl oxygen of the amide group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1] The subsequent steps involve the formation of a tetrahedral intermediate and the eventual cleavage of the carbon-nitrogen (C-N) bond. The nitrogen atom is released as a protonated amine (R-NH₃⁺), which is a very stable leaving group in the acidic environment.[2]

The key insight here is that the reaction mechanism exclusively targets the peptide bond. The α-amino group of each amino acid, containing the ¹⁵N label, is not a reactant in the cleavage of adjacent peptide bonds. Its covalent bond to the alpha-carbon (Cα) is not challenged or chemically altered during the hydrolysis of the peptide backbone. There is no plausible chemical mechanism under standard acid hydrolysis conditions (e.g., 6 M HCl) that would facilitate the exchange of this covalently bound ¹⁵N atom with nitrogen from the solvent or other sources. In essence, the label's stability is a direct consequence of the fundamental structure of amino acids and the specific mechanism of amide hydrolysis.

Empirical Validation: Quantitative Evidence of ¹⁵N Stability

While the chemical theory is sound, empirical data provides the ultimate validation for any scientific claim. A study designed to investigate the impact of hydrolysis conditions on nitrogen isotope ratios (δ¹⁵N) in amino acids offers direct and compelling evidence for the stability of the label.[3] Researchers subjected samples to varying concentrations of hydrochloric acid (6 M and 12 M) and a range of hydrolysis times (2, 6, 12, and 24 hours). The subsequent analysis was performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), a highly sensitive technique for measuring isotope enrichment.

The results were unequivocal: no significant differences were observed in the δ¹⁵N values of the amino acids across the different acid concentrations and hydrolysis durations.[3] This demonstrates that even under varied and prolonged harsh acidic conditions, the ¹⁵N label on the amino acids remains securely intact.

Table 1: Impact of Hydrolysis Conditions on δ¹⁵N Values in Tuna Reference Material

Hydrolysis Conditionδ¹⁵N Glutamic Acid/Glutamine (Glx) Range (‰)δ¹⁵N Phenylalanine (Phe) Range (‰)Statistical Significance (p-value)
6 M HCl (2-24h)21.0 - 23.54.3 - 5.4> 0.05
12 M HCl (2-24h)21.0 - 23.54.3 - 5.4> 0.05
Data synthesized from findings presented in Dong et al., 2024.[3] The lack of significant variation in δ¹⁵N values indicates the stability of the nitrogen isotope during the hydrolysis process.

A Self-Validating Protocol for Acid Hydrolysis

The trustworthiness of a protocol lies in its robustness and the rationale behind each step. The following procedure for the acid hydrolysis of ¹⁵N-labeled proteins is a well-established method designed to ensure complete cleavage of peptide bonds while preserving the integrity of the isotopic label.

Experimental Workflow: Acid Hydrolysis

HydrolysisWorkflow cluster_prep Sample Preparation cluster_hydrolysis Vapor-Phase Hydrolysis cluster_post Sample Recovery start Start: Lyophilized ¹⁵N-labeled protein sample (0.5-20 µg) place Place sample into a 6 x 50 mm hydrolysis tube start->place add_acid Add 200 µL of 6 M HCl (with 0.5% phenol) to the bottom of the outer vacuum vial place->add_acid seal Place open sample tubes in vial. Seal vial under vacuum after 3x vacuum-N₂ flushing cycles add_acid->seal heat Incubate at 110-116°C for 24 hours seal->heat cool Cool sealed vial to room temperature heat->cool dry Remove sample tubes. Dry hydrolysate under vacuum to remove all HCl cool->dry end End: Dried amino acid hydrolysate ready for analysis dry->end

Caption: Workflow for vapor-phase acid hydrolysis of ¹⁵N-labeled proteins.

Detailed Step-by-Step Methodology

Objective: To completely hydrolyze a ¹⁵N-labeled protein or peptide sample into its constituent amino acids without compromising the isotopic label. This protocol describes vapor-phase hydrolysis, which minimizes contamination.

Materials:

  • Lyophilized ¹⁵N-labeled protein/peptide sample

  • Hydrolysis tubes (e.g., 6 x 50 mm glass tubes)

  • Vacuum hydrolysis vial or station

  • Constant-boiling 6 M Hydrochloric Acid (HCl)

  • Phenol (crystalline)

  • Nitrogen (N₂) gas source

  • Vacuum pump

  • Heating block or oven capable of maintaining 110-116°C

  • Centrifugal vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Preparation of Reagent: Prepare the hydrolysis reagent by dissolving phenol in 6 M HCl to a final concentration of 0.5-1.0% (w/v).

    • Causality: Phenol acts as a scavenger for oxidative byproducts that can be generated during heating, thereby protecting sensitive amino acid side chains, particularly tyrosine.

  • Sample Aliquoting: Place an aliquot of the dried, ¹⁵N-labeled protein sample (typically 0.5-20 µg) into the bottom of a clean hydrolysis tube.

  • Setting Up the Hydrolysis Vessel: Add approximately 200 µL of the 6 M HCl/phenol reagent to the bottom of the outer vacuum vial. Do not add the acid directly to the sample tube.

    • Causality: In vapor-phase hydrolysis, the acid vaporizes and condenses on all surfaces within the sealed vial, including the sample, ensuring a clean and uniform hydrolysis without introducing non-volatile impurities from the acid solution directly into the sample.

  • Inert Atmosphere Purge: Place the open sample tubes inside the vacuum vial. Seal the vial and purge the headspace by alternating between applying a vacuum and backfilling with inert nitrogen gas. Repeat this cycle at least three times.

    • Causality: This crucial step removes oxygen from the vessel. Oxygen can cause oxidative degradation of several amino acid side chains at high temperatures.[4]

  • Hydrolysis: After the final purge, seal the vial under vacuum. Place the vial in a heating block or oven pre-heated to 110-116°C and incubate for 24 hours.

    • Causality: These conditions of time and temperature are empirically determined to be sufficient for cleaving the vast majority of peptide bonds, including those between bulky hydrophobic residues which are notoriously resistant to hydrolysis.[5]

  • Sample Drying: After 24 hours, remove the vial from the heat source and allow it to cool completely to room temperature. Carefully open the vial (in a fume hood) and remove the sample tubes.

  • Acid Removal: Place the sample tubes in a centrifugal vacuum concentrator to evaporate the condensed HCl to complete dryness.

    • Causality: Complete removal of HCl is essential as it can interfere with downstream derivatization chemistries and chromatographic or mass spectrometric analyses.

  • Storage: The resulting dried amino acid hydrolysate is now ready for derivatization (if required) and analysis. Store samples at -20°C or below under desiccated conditions if not proceeding immediately.

Confounding Factors: What Researchers Should Worry About

While the α-¹⁵N label is stable during hydrolysis, this does not mean the overall workflow is without potential pitfalls. The accuracy of a ¹⁵N-based quantification experiment depends critically on factors that occur before hydrolysis.

  • Incomplete Metabolic Labeling: The efficiency of ¹⁵N incorporation during protein expression is paramount. Labeling efficiencies typically range from 93-99%.[6][7] For high-accuracy quantification, it is recommended to achieve an efficiency of 97% or greater.[6] Lower or variable efficiency complicates data analysis and can lead to inaccurate quantification, as the mass distribution of peptide isotopes will not match the theoretical distribution.[8][9]

  • Metabolic Scrambling: In cellular expression systems, the ¹⁵N label from a provided amino acid can be metabolically transferred to other amino acids.[10] For example, the amino group from a ¹⁵N-labeled glutamate can be transferred via transaminase activity to produce other ¹⁵N-labeled amino acids. This "scrambling" does not affect experiments where the entire proteome is globally labeled with a ¹⁵N nitrogen source (e.g., ¹⁵NH₄Cl), but it is a significant challenge for residue-specific labeling experiments and can lead to misinterpretation of results.[11]

  • Amino Acid Side-Chain Degradation: Acid hydrolysis is known to degrade certain amino acid side chains. It is crucial to be aware of these limitations:

    • Tryptophan (Trp): Almost completely destroyed. Analysis requires alternative methods like hydrolysis with sulfonic acids (e.g., methanesulfonic acid) or base hydrolysis.

    • Asparagine (Asn) & Glutamine (Gln): The side-chain amide groups are hydrolyzed, converting them quantitatively to Aspartic Acid (Asp) and Glutamic Acid (Glu), respectively. Results are typically reported as "Asx" and "Glx".[5]

    • Cysteine (Cys) & Methionine (Met): Can be partially oxidized. For accurate quantification, a pre-hydrolysis performic acid oxidation step is often employed to convert them stably to cysteic acid and methionine sulfone.[4]

Post-Hydrolysis Validation: A Trust-but-Verify Approach

Verifying the integrity and enrichment of the ¹⁵N label after hydrolysis is the final step in a self-validating system. This is accomplished using high-precision analytical techniques, primarily mass spectrometry.

The typical validation workflow involves analyzing the amino acid hydrolysate to confirm the expected ¹⁵N enrichment. This can be done on the bulk amino acid mixture or on individual amino acids after chromatographic separation. Mass spectrometry is the definitive tool for this analysis, as it directly measures the mass-to-charge ratio of molecules, easily distinguishing between ¹⁴N- and ¹⁵N-containing species.[12] High-resolution mass spectrometers can provide unambiguous confirmation of labeling efficiency, with accuracies demonstrating >99.9% incorporation.[13]

Logical Flow of Post-Hydrolysis Validation

ValidationLogic hydrolysate Amino Acid Hydrolysate derivatize Derivatization (for GC-MS) Optional for LC-MS hydrolysate->derivatize separation Chromatographic Separation (GC or LC) derivatize->separation ms Mass Spectrometry Analysis (e.g., IRMS, Q-TOF) separation->ms quant Data Analysis: Determine ¹⁵N / (¹⁴N + ¹⁵N) Ratio ms->quant result Confirm Label Enrichment and Integrity quant->result

Caption: Logical workflow for the validation of ¹⁵N label integrity post-hydrolysis.

Conclusion

For researchers, scientists, and drug development professionals, the focus should not be on the potential loss of the label during the hydrolysis step itself. Instead, meticulous attention must be paid to the upstream processes: achieving high-efficiency, uniform labeling during protein expression and being cognizant of potential metabolic scrambling in residue-specific experiments. Furthermore, a thorough understanding of which amino acid side chains are labile to acid is essential for accurate interpretation of the final amino acid composition. By implementing a robust and well-rationalized hydrolysis protocol and employing mass spectrometry for post-hydrolysis validation, the integrity of the ¹⁵N label can be assured, cementing the foundation for accurate and reliable quantitative protein analysis.

References

  • Vertex AI Search. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Shrestha, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Dong, Y., et al. (2024). Efficient acid hydrolysis for compound-specific δ15N analysis of amino acids for determining trophic positions. PubMed.
  • Roberts, P., et al. (n.d.). Compound‐specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. PubMed Central.
  • Meer, S., et al. (n.d.). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central.
  • Rutherfurd, S.M., & Dunn, B.M. (2009). Amino Acid Analysis. ResearchGate.
  • Yang, T.H., et al. (n.d.). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central.
  • Patterson, B.W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. PubMed.
  • Tarr, G.E. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments.
  • Gauthier, P.-P., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. National Institutes of Health.
  • Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides.
  • Reyes, A.V., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science.
  • Dizdaroglu, M., et al. (n.d.). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. [Source not specified].
  • Organic Chemistry Tutor. (2022). Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube.
  • Reddit User Discussion. (2020). Does anybody have a good protocol for the hydrolysis of a protein? Reddit.
  • Peterson, R.D., et al. (n.d.). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed Central.
  • DeChild, S., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications.
  • LibreTexts. (2023). Hydrolysis of Proteins. Chemistry LibreTexts.

Sources

Cost-Benefit Analysis of Single 15N Labeled Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For structural biologists and proteomicists, the decision to utilize single 15N-labeled amino acids represents a critical trade-off between fiscal expenditure and data resolution . While uniform 15N labeling (using


NH

Cl) remains the economic baseline for proteins <25 kDa, it fails in complex systems due to spectral crowding (NMR) or lack of residue-specific quantitation (MS).

This guide analyzes the technical and economic efficacy of single-amino acid labeling.[1] It argues that the high upfront cost of specific isotopomers is justified only when coupled with scrambling-suppressed strains or cell-free systems , effectively converting "raw material cost" into "high-fidelity structural constraints."

Part 1: The Economic & Technical Landscape

The cost-benefit equation is not linear. It depends on the Spectral Complexity Index (molecular weight + intrinsically disordered regions) and the Metabolic Stability of the target amino acid.

Table 1: Comparative Cost-Efficiency Matrix
Labeling StrategyPrimary PrecursorApprox. Relative Cost*Spectral ResolutionMetabolic Risk (Scrambling)Ideal Application
Uniform

NH

Cl
1x (Baseline)Low (Crowded >30kDa)None (Global labeling)Small proteins (<20kDa), backbone assignment.
Selective (Stable)

N-Lys, Arg, His
20x - 50xHigh (Residue specific)Low (No transamination)SILAC (MS), Interaction mapping (NMR).
Selective (Volatile)

N-Glu, Asp, Ala
15x - 30xHighCritical (High scrambling)Requires auxotrophic strains.
Rare/Aromatic

N-Trp, Met
80x - 100xMaximum (Sparse)Low to MediumBinding pockets, membrane proteins.

*Relative Cost indicates the multiplier compared to standard uniform labeling media per liter of culture.

Part 2: Technical Deep Dive – The Scrambling Problem

The primary "hidden cost" of single amino acid labeling is metabolic scrambling . In wild-type E. coli, introducing expensive


N-Aspartate often results in the label bleeding into Glutamate, Alanine, and Threonine via transaminases, rendering the spectrum uninterpretable and the investment wasted.
Mechanism of Failure

The nitrogen pool in E. coli is fluid. Glutamate dehydrogenase and transaminases rapidly equilibrate nitrogen between


-ketoglutarate and amino acids.
  • High Risk: Asp, Glu, Gln, Ala, Ser.

  • Safe Zones: Lys, Arg (in absence of catabolic stress), and Aromatics (Trp, Tyr, Phe) if shikimate pathway is inhibited.

Diagram 1: Metabolic Scrambling Logic & Mitigation

Visualization of the decision pathway to avoid metabolic waste.

Scrambling_Mitigation Start Target Amino Acid Type Metabolic Type? Start->Type Volatile Volatile (Glu, Asp, Ala, Val) Type->Volatile Stable Stable (Lys, Arg, Met) Type->Stable Action_Vol REQUIRED: Auxotrophic Strain (e.g., DL39) or Inhibitor Volatile->Action_Vol High Risk Outcome_Fail Scrambling: Data Useless Volatile->Outcome_Fail Wild Type Use Action_Stable Standard BL21(DE3) Acceptable Stable->Action_Stable Outcome_Success Clean Spectrum: High Value Action_Vol->Outcome_Success Action_Stable->Outcome_Success

Caption: Decision logic for selecting host strains based on amino acid metabolic stability to prevent isotopic dilution.

Part 3: Application-Specific Value Propositions

NMR Spectroscopy: The "Sparse Labeling" Advantage

For proteins >50 kDa, the correlation time (


) causes rapid signal decay. Uniform labeling leads to severe peak overlap.
  • Benefit: Single labeling (e.g.,

    
    N-Ile) dramatically simplifies the HSQC spectrum, allowing the tracking of specific domains or binding interfaces without assignment ambiguity.
    
  • Cost Mitigation: Use Cell-Free Protein Synthesis (CFPS) .

    • Why: CFPS uses small reaction volumes (mL vs L). You only add the labeled AA needed for the protein, eliminating the "biomass sink" of cellular growth.

    • Efficiency: Reduces isotope usage by ~90% compared to in vivo expression.

Mass Spectrometry: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
  • Standard:

    
    C
    
    
    
    N
    
    
    -Arginine and
    
    
    C
    
    
    N
    
    
    -Lysine.
  • Benefit: Trypsin cleaves at Arg/Lys, ensuring every peptide carries a label. This allows for absolute quantitation between samples (e.g., drug-treated vs. control).

  • Cost Mitigation: Pulse-SILAC .

    • Instead of growing cells for 5 doublings in heavy media (expensive), grow in light media and switch to heavy media for a short duration to measure de novo protein synthesis rates.

Part 4: Self-Validating Experimental Protocol

Protocol: High-Density Dual-Media Switch (In Vivo) Objective: Maximize incorporation of expensive single


N-AAs while minimizing metabolic waste in E. coli.
Reagents
  • Phase 1 Media: Luria Broth (LB) or Terrific Broth (TB) – Unlabeled.

  • Phase 2 Media: M9 Minimal Media (No NH

    
    Cl), supplemented with 19 unlabeled AAs (50-100 mg/L) and 1 target 
    
    
    
    N-AA (50 mg/L).
  • Strain: Auxotroph corresponding to target AA (e.g., glyA mutant for Serine labeling).

Workflow Step-by-Step
  • Biomass Generation (Cheap): Inoculate E. coli in LB. Grow at 37°C until OD

    
     reaches 0.7–0.[2]8. Crucial: Do not use isotopes yet.
    
  • The Wash (Validation Step): Centrifuge cells (3,000 x g, 15 min). Discard LB. Resuspend pellet in M9 salts (no nitrogen). Repeat spin.

    • Why: Removes trace unlabeled amino acids that would dilute the isotope.

  • The Starvation (Reset): Resuspend in minimal M9 media containing no amino acids . Incubate 30 mins at 37°C.

    • Why: Depletes intracellular pools of unlabeled amino acids.

  • The Induction (Investment): Add the amino acid mix (19 unlabeled + 1

    
    N-labeled). Immediately add IPTG (1 mM).
    
  • Expression: Incubate 3–4 hours. Harvest.

Diagram 2: The Dual-Media Protocol

Visualizing the critical "Wash & Switch" to ensure cost-efficiency.

Protocol_Workflow Step1 1. Growth in LB (Cheap Biomass) Step2 2. Centrifuge & Wash (Remove 14N sources) Step1->Step2 Step3 3. Starvation (30 min) (Deplete Internal Pools) Step2->Step3 Critical Control Point Step4 4. Add 15N-AA + IPTG (Specific Labeling) Step3->Step4 Step5 5. Harvest Protein Step4->Step5

Caption: The "Wash & Switch" workflow ensures that expensive isotopes are used solely for protein expression, not cell division.

References

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature.

  • Ong, S.E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

  • Tugarinov, V., & Kay, L.E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy. Journal of Biomolecular NMR.

  • Waugh, D.S. (1996). Genetic tools for selective labeling of proteins with alpha-15N-amino acids. Journal of Biomolecular NMR.

  • Cambridge Isotope Laboratories. (2024). Isotope Labeling in E. coli.

Sources

Methodological & Application

Protocol for SILAC labeling using L-Lysine alpha-15N

Technical Application Note: Metabolic Labeling of Mammalian Cells via SILAC using L-Lysine- - N


Core Directive & Technical Scope

This Application Note details the protocol for Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilizing the specific isotopologue L-Lysine dihydrochloride (


-

N)
Technical Context: The - N Distinction

Unlike standard quantitative proteomics which utilizes L-Lysine-






L-Lysine-

-

N
+0.997 Da

Primary Applications:

  • In-Cell NMR: The primary utility of

    
    -
    
    
    N labeling is to reduce spectral crowding in Nuclear Magnetic Resonance (NMR) studies by labeling only the backbone nitrogen, allowing for precise structural determination of proteins within a cellular environment.
  • Metabolic Flux Analysis: Tracing nitrogen assimilation rates in metabolic pathways.

  • Specialized MS: Requires high-resolution mass spectrometry (resolving power > 100,000) to distinguish the labeled peak from the natural M+1 isotope (neutron) peak of the unlabeled peptide.

Reagents & Material Preparation

The success of any SILAC experiment relies on the absolute purity of the heavy amino acid source. The presence of light (unlabeled) lysine in the serum or media will dilute the label and compromise the experiment.

Table 1: Critical Reagent List
ReagentSpecificationPurpose
SILAC Media DMEM or RPMI 1640 (Lys/Arg Deficient)Base medium lacking Light Lysine/Arginine.
Dialyzed FBS 10 kDa MWCO Dialyzed Fetal Bovine SerumCRITICAL: Standard FBS contains light amino acids. Dialysis removes free amino acids while retaining growth factors.
Heavy Label L-Lysine[1][2][3][4][5][6][7][8]•2HCl (

-

N)
The metabolic label. Purity >98% atom %

N.
Co-Label (Optional) L-Arginine[1]•HCl (Standard or Heavy)Required to prevent auxotrophy. Use Heavy Arg if dual-labeling is required.
Dissociation Agent Trypsin-EDTA or AccutaseFor cell passaging.
Additives Pen/Strep, L-Glutamine (if not in base media)Standard culture maintenance.
Media Formulation Protocol

Volume: 500 mL Complete Media

  • Thaw Dialyzed FBS: Thaw at 4°C overnight. Do not thaw at 37°C for extended periods to prevent growth factor degradation.

  • Prepare Amino Acid Stocks:

    • L-Lysine-

      
      -
      
      
      N Stock (1000x):
      Dissolve labeled lysine in PBS to a concentration of 146 mg/mL (based on standard DMEM formulation, adjust if using RPMI). Sterilize via 0.22
      
      
      m syringe filter.
    • L-Arginine Stock (1000x): Dissolve L-Arginine (Light or Heavy) in PBS to 84 mg/mL . Sterilize.

  • Reconstitution:

    • To 450 mL of SILAC Base Media, add 50 mL Dialyzed FBS (10% final).

    • Add 5 mL Penicillin-Streptomycin (1%).

    • Add 5 mL L-Glutamine (200 mM) if required.

    • Add 0.5 mL L-Lysine-

      
      -
      
      
      N Stock.
    • Add 0.5 mL L-Arginine Stock.

  • Filtration: Filter the complete medium through a 0.22

    
    m bottle-top filter unit to ensure sterility after mixing. Label as "Heavy-
    
    
    N15".

Experimental Protocol: Metabolic Incorporation

The goal is to replace >95% of the cellular proteome's lysine with the


Workflow Visualization

The following diagram illustrates the critical path for labeling and validation.

SILAC_Alpha15N_Protocolcluster_technicalTechnical ConsiderationStartStart: Light Cells(Standard Media)MediaPrepStep 1: Media Prep(Lys-α-15N + Dialyzed FBS)Start->MediaPrep Switch MediaAdaptationStep 2: Adaptation Phase(2 Passages, Low Density)MediaPrep->AdaptationExpansionStep 3: Expansion Phase(5-6 Doublings)Adaptation->Expansion Log Phase GrowthQC_CheckStep 4: QC / Incorporation Check(MS or NMR)Expansion->QC_CheckDecisionIncorporation > 95%?QC_Check->DecisionDecision->Expansion No (Continue Passaging)ExperimentStep 5: Experimental Treatment(Drug/Stimulus)Decision->Experiment Yes (Proceed)AnalysisStep 6: Downstream Analysis(NMR / Flux MS)Experiment->Analysis

Figure 1: Step-by-step workflow for SILAC adaptation and validation using L-Lysine-


Step-by-Step Methodology
Phase 1: Adaptation (Passage 0-2)

Cells accustomed to standard FBS may experience metabolic stress when switched to Dialyzed FBS due to the removal of small molecular weight metabolites (citrate, pyruvate, etc.).

  • Seeding: Seed "Light" cells at 20-30% confluence into the "Heavy-

    
    N15" media.
    
  • Monitoring: Monitor morphology closely. If detachment or slow growth occurs, increase FBS to 15% temporarily or supplement with Sodium Pyruvate (1 mM).

  • Passaging: Once confluent, split cells. Do not allow cells to overgrow, as contact inhibition slows protein synthesis and labeling efficiency.

Phase 2: Expansion (Passage 2-6)

Complete incorporation requires at least 5-6 cell doublings.[9]

  • Maintenance: Maintain cells in "Heavy-

    
    N15" media for 2 weeks (depending on doubling time).
    
  • Arginine Conversion Check: Some cell lines (e.g., HeLa, HEK293) can convert Arginine to Proline via the Ornithine pathway. If using Heavy Arginine alongside Lysine, this is a major issue. With only Heavy Lysine, this is less critical for the mass shift, but can affect quantification if Arginine becomes limiting.

    • Mitigation: If conversion is suspected, add Proline (200 mg/L) to the media to feedback-inhibit the synthesis pathway.

Phase 3: Validation (QC)

Before performing the actual experiment, you must validate incorporation.

  • Harvest: Collect

    
     cells.
    
  • Lysis: Lyse in standard RIPA or SDS buffer.

  • Digestion: Perform a standard Trypsin digest (FASP or S-Trap protocol).

  • Analysis: Analyze via LC-MS/MS.

    • Note: Look for the mass shift of Lysine-containing peptides.[3]

    • Calculation: For

      
      -
      
      
      N, the shift is +1 Da.
    • Formula: Incorporation % =

      
      .
      
    • Warning: Because the +1 Da peak overlaps with the natural

      
      C isotope of the Light peptide, you must subtract the theoretical natural abundance of the Light peptide's M+1 peak from the observed Heavy peak intensity.
      

Analytical Considerations (The "Expertise" Pillar)

Using


Mass Spectrometry Deconvolution

In standard SILAC (e.g., Lys+8), the Heavy and Light peaks are separated by 8 Da, creating distinct pairs. With


  • Problem: The "Heavy" monoisotopic peak appears at exactly the same m/z as the "Light" peptide's first carbon isotope (

    
    C).
    
  • Solution: You cannot simply quantify peak heights. You must use software capable of isotopic pattern deconvolution . The software calculates the theoretical isotopic distribution of the Light peptide and subtracts it from the total signal to reveal the contribution of the Heavy (

    
    -
    
    
    N) peptide.
NMR Specificity

If the downstream application is NMR:

  • The

    
    -
    
    
    N labeling allows for the observation of the protein backbone amide signals (
    
    
    ) in HSQC experiments without the interference of side-chain amines (which are present in Uniformly labeled
    
    
    N samples).
  • Protocol Adjustment: For NMR, incorporation must be near 100% to avoid splitting signals. Ensure 7+ doublings.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Incorporation (<90%) Insufficient doublingsExtend culture duration; ensure cells are actively dividing (log phase) and not quiescent.
Cell Death upon Switch Dialyzed FBS shockWean cells: Mix 50:50 Standard/SILAC media for one passage, then 100% SILAC. Add Pyruvate.
Incomplete Labeling of High MW Proteins Slow turnover rateLarge structural proteins (e.g., Cytoskeleton) turn over slowly. Passaging cells splits the protein pool, but 6+ passages are strictly required.
Arginine to Proline Conversion Metabolic pathway activeAdd unlabeled L-Proline (200 mg/L) to the SILAC media to suppress de novo proline synthesis from arginine.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][9][10] Molecular & Cellular Proteomics, 1(5), 376-386. Link

  • Cambridge Isotope Laboratories. (2023). L-Lysine[1][2][3][4][5][6][7][8][11][12]·2HCl (α-¹⁵N, 98%) Product Page & Applications.[12] CIL Isotope. Link

  • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics.[6] Application Note. Link

  • Thermo Fisher Scientific. (2023). SILAC Metabolic Labeling Systems User Guide. Thermo Fisher. Link

  • Liepinsh, E., et al. (1996).[13] Proton exchange rates from amino acid side chains—implications for image contrast. Magnetic Resonance in Medicine, 35, 30–42.[13] (Context for NMR usage of specific Lysine isotopes). Link

Disclaimer: This protocol is designed for research use only. Optimization for specific cell lines (e.g., iPSCs, primary cells) may be required.

Optimizing L-Lysine:2HCl alpha-15N concentration for HEK293 cells

Application Note: Precision Optimization of L-Lysine:2HCl - N for HEK293 Biomolecular Labeling

Abstract & Strategic Context

Stable isotope labeling in mammalian cells is the cornerstone of quantitative proteomics (SILAC) and in-cell NMR spectroscopy. While uniform labeling (


L-Lysine

-

N

For HEK293 cells, a workhorse in structural biology and protein production, the challenge lies not just in substitution, but in metabolic fidelity . Unlike prokaryotic systems, HEK293 cells possess active catabolic pathways (Saccharopine pathway) that can divert the


This guide details a protocol to optimize L-Lysine:2HCl


maximum incorporation efficiency (>95%)metabolic stabilitycost-effectiveness

Core Scientific Principles (The "Why")

The Stoichiometric Challenge

Standard DMEM formulations contain L-Lysine at 0.798 mM (146 mg/L) . However, commercially available isotopic Lysine is often supplied as the dihydrochloride salt (L-Lysine:2HCl ).

  • Molar Equivalence: You cannot simply swap mg-for-mg. The 2HCl salt adds significant mass (MW ~219-220 Da vs. ~146 Da for free base).

  • Optimization Logic: HEK293 cells are high consumers of amino acids. If Lysine concentration is too low , cells trigger autophagy and catabolic recycling, releasing unlabeled Lysine from the proteome and diluting your label. If too high , you waste expensive isotope and potentially induce off-target metabolic stress.

Metabolic Scrambling: The Saccharopine Sink

In HEK293 cells, Lysine is strictly essential (cannot be synthesized). However, it can be catabolized.

  • Pathway: Lysine

    
     Saccharopine 
    
    
    
    
    -Aminoadipic semialdehyde
    
    
    Glutamate.
  • Risk: The

    
    -nitrogen of Lysine is transferred to 
    
    
    -Ketoglutarate to form Glutamate . If this occurs, your specific
    
    
    -
    
    
    N Lysine label effectively becomes a general
    
    
    N-Glutamate label, scrambling the signal across the proteome.
  • Solution: Maintain Lysine concentration at a "saturation maintenance" level—high enough to suppress catabolic enzymes but optimized to prevent waste.

Materials & Reagents

ReagentSpecificationCritical Note
Isotope L-Lysine:2HCl (

-

N, 98%+)
Verify MW on CoA (typically ~220.1 Da).
Base Media DMEM for SILAC (Lys/Arg deficient)Must be devoid of all light Lysine.
Serum Dialyzed FBS (10 kDa cutoff)Crucial: Standard FBS contains ~150

M light Lysine, which will ruin incorporation.
Glutamine L-Glutamine (200 mM stock)Freshly added; avoid GlutaMAX if strict N-tracing is required (dipeptide kinetics differ).
Supplements L-Proline (200 mg/L)Optional but recommended to prevent Arginine

Proline conversion artifacts in co-labeling experiments.[1]

Experimental Protocol

Phase 1: Media Formulation Strategy

Target Concentration:0.8 mM (Standard DMEM equivalence). Calculation: To achieve 0.8 mM L-Lysine using L-Lysine:2HCl




Step-by-Step Formulation:

  • Thaw Dialyzed FBS at 4°C overnight.

  • Reconstitute Isotope: Dissolve L-Lysine:2HCl

    
    -
    
    
    N in PBS to create a 1000x Stock (800 mM) .
    • Recipe: Dissolve 1.76 g in 10 mL PBS (sterilize via 0.22

      
      m filter).
      
  • Prepare "Heavy" Media:

    • 500 mL SILAC DMEM[2]

    • 50 mL Dialyzed FBS (10% final)

    • 5 mL Pen/Strep

    • 5 mL L-Glutamine

    • 500

      
      L L-Lysine 
      
      
      -
      
      
      N Stock
      (Final: 0.8 mM)
    • Note: Add L-Arginine (standard or labeled) as required by your experiment (typically 0.4 mM / 84 mg/L).

Phase 2: Adaptation & Expansion (The "5-Doubling Rule")

Incorporation is a dilution problem. You must dilute the pre-existing "light" proteome by cell division.

  • Seeding: Thaw HEK293 cells into standard media first to recover viability.

  • Wash: At 80% confluency, trypsinize and pellet cells. Wash the pellet twice with PBS to remove residual light media.

  • Passage 1 (P1): Resuspend in "Heavy" Media at 20% confluency.

  • Maintenance: Split cells 1:5 or 1:10 every 2-3 days.

    • Critical Check: Monitor morphology.[3][4] If cells detach or clump, increase FBS to 15% temporarily, but never add light media.

  • Harvest: Collect cells after Passage 6 (approx. 5-6 doublings). Theoretical incorporation is

    
    .
    
Phase 3: Validation (QC)

Before large-scale production, validate incorporation and check for scrambling.

  • Lyse

    
     cells.
    
  • Digest (Trypsin) and run LC-MS/MS or 1D-NMR.

  • Calculate Incorporation:

    
    
    
  • Check Scrambling: Look for

    
    N signal in Glutamate/Glutamine residues. If >5% signal is found in Glu, increase Lysine concentration to 1.0 mM  to further suppress catabolism.
    

Visualizing the Workflow & Pathway

Diagram 1: Optimization Workflow

This flowchart illustrates the decision matrix for optimizing the concentration based on QC results.

OptimizationWorkflowStartStart: HEK293 CultureMediaPrepPrep Media: 0.8 mM Lys-a-15N(176 mg/L 2HCl salt)Start->MediaPrepCultureCulture: 6 Passages(Dialyzed FBS)MediaPrep->CultureQCQC: MS/NMR AnalysisCulture->QCCheckIncCheck IncorporationQC->CheckIncCheckScramCheck Scrambling(Glu Labeling)CheckInc->CheckScramInc > 95%FailLowLow Inc (<95%)CheckInc->FailLowInc < 95%SuccessProtocol ValidatedProceed to Scale-upCheckScram->SuccessNo ScramblingFailScramHigh ScramblingCheckScram->FailScramGlu LabeledActionIncAction: Extend Passagesor Check FBS DialysisFailLow->ActionIncActionScramAction: Increase Lysto 1.0 - 1.2 mMFailScram->ActionScramActionInc->CultureRetryActionScram->MediaPrepAdjust Conc

Caption: Iterative optimization workflow for L-Lysine alpha-15N labeling in HEK293 cells.

Diagram 2: The Metabolic Fate of Alpha-15N Lysine

Understanding where the nitrogen goes is critical for data interpretation.

LysineFatecluster_cellHEK293 CytosolLysExExtracellularL-Lysine (a-15N)LysInIntracellularL-Lysine (a-15N)LysEx->LysInTransport (SLC7A5)ProteinTarget Protein(Backbone 15N)LysIn->ProteinTranslation(Desired Path)SacchSaccharopineLysIn->SacchCatabolism(Avoid)AASAAlpha-AminoadipicSemialdehydeSacch->AASAGluGlutamate Pool(Scrambled 15N)AASA->GluTransamination(Loss of Specificity)

Caption: Metabolic bifurcation of L-Lysine. High media concentration favors translation over the catabolic Saccharopine pathway.

Data Summary & Troubleshooting

Recommended Concentration Matrix

Use this table to adjust your protocol based on cell density and growth rate.

Cell DensityRecommended Lysine:2HCl (

-

N)
Molar Conc.[1]Rationale
Low (<50%) 146 mg/L0.66 mMPrevent waste; demand is low.
Standard (Log Phase) 176 mg/L 0.80 mM Optimal balance (Standard DMEM).
High (>90%) 220 mg/L1.00 mMPrevent depletion & catabolism.
Troubleshooting Guide
  • Issue: Cell growth slows significantly after passage 2.

    • Cause: Dialyzed FBS lacks small growth factors or auxotrophic nutrients.

    • Fix: Supplement with Insulin-Transferrin-Selenium (ITS) or increase FBS to 15%.

  • Issue: Incomplete Incorporation (<90%) after 6 passages.

    • Cause: Contaminating light Lysine.[5]

    • Fix: Verify FBS is dialyzed (10kDa MWCO). Ensure PBS used for washing is Lysine-free.

References

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Technical Guide. Retrieved from

  • Cambridge Isotope Laboratories. L-Lysine:2HCl (alpha-15N) Product Specification. Retrieved from

  • Amanchy, R., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications.[6] Science STKE. Retrieved from

  • Dietmair, S., et al. (2012). A Multi-Omics Analysis of Recombinant Protein Production in Hek293 Cells. PLOS ONE. Retrieved from

  • Frontiers in Bioengineering. Epsilon-poly-L-lysine: Recent Advances in Biomanufacturing and Applications. Retrieved from

Sample preparation for alpha-15N lysine metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sample Preparation for


-

N Lysine Metabolic Flux Analysis

Part 1: Strategic Overview & Scientific Rationale

The "Essential" Tracer Challenge Lysine is unique among amino acids in mammalian metabolism. Unlike alanine or glutamate, it does not participate in reversible transamination as a first step. In humans and most model organisms, it is strictly essential—it cannot be synthesized de novo. This makes


-

N Lysine an exceptionally stable tracer for measuring protein turnover (proteostasis) and catabolic flux without the "scrambling" noise often seen with

N-Glutamine or

N-Alanine.

The


-Nitrogen vs. 

-Nitrogen Distinction
Choosing

-

N Lysine over uniformly labeled (

-

N) or

-

N Lysine is a deliberate experimental decision.
  • 
    -
    
    
    
    N Fate:
    In the Saccharopine pathway (the dominant catabolic route), the
    
    
    -nitrogen is immediately transferred to
    
    
    -ketoglutarate to form Glutamate in the second enzymatic step. This leads to rapid label dilution into the total nitrogen pool.
  • 
    -
    
    
    
    N Fate:
    The
    
    
    -nitrogen remains attached to the carbon backbone through the formation of
    
    
    -aminoadipic semialdehyde (AAS) and
    
    
    -aminoadipate (AAA). It is only released into the Glutamate pool downstream via transamination of AAA.
  • Implication:

    
    -
    
    
    
    N Lysine provides a "slow-release" signal that specifically tracks the commitment of Lysine to oxidation or its incorporation into protein, making it the gold standard for long-term flux studies.

Part 2: Experimental Design & Workflows

Visualizing the Pathway & Label Fate

The following diagram illustrates the differential fate of nitrogen atoms during Lysine catabolism, highlighting why


-

N is the tracer of choice for backbone stability.

SaccharopinePathway cluster_legend Legend Lysine L-Lysine (alpha-15N) LKR Enz: LKR (NADPH) Lysine->LKR aKG alpha-Ketoglutarate aKG->LKR Saccharopine Saccharopine (alpha-15N retained) SDH Enz: SDH (NAD+) Saccharopine->SDH AAS alpha-Aminoadipic semialdehyde (AAS) (alpha-15N retained) AASADH Enz: AASADH AAS->AASADH Glutamate1 Glutamate (Contains epsilon-N) AAA alpha-Aminoadipate (alpha-15N retained) GOT Transaminase AAA->GOT KetoAdipate alpha-Ketoadipate Glutamate2 Glutamate (Receives alpha-15N) LKR->Saccharopine SDH->AAS SDH->Glutamate1 epsilon-N removal AASADH->AAA GOT->KetoAdipate GOT->Glutamate2 alpha-15N Transfer (Late Stage) key Blue: Tracer Input | Red: 15N-Retaining Metabolites | Green: Nitrogen Acceptors

Caption: Figure 1. The Saccharopine Pathway.[1] Note that


-

N label (Red nodes) is retained until the final transamination step, unlike

-

N which is lost immediately to Glutamate.

Part 3: Detailed Protocols

Protocol A: Isotope Labeling & Cell Culture

Objective: Establish a steady-state or kinetic labeling system without


N contamination.

Reagents:

  • Base Media: Lysine-free DMEM or RPMI (Custom order or kit).

  • Serum: Dialyzed FBS (10kDa MWCO) is mandatory . Standard FBS contains ~200-300

    
    M unlabeled Lysine, which will destroy isotopic enrichment calculations.
    
  • Tracer: L-Lysine:2HCl (

    
    -
    
    
    
    N, 99%), typically added at 0.4 mM (standard DMEM concentration).

Step-by-Step:

  • Acclimatization: Pass cells for at least 2 doublings in "Light" media (Lysine-free media + natural abundance Lysine + Dialyzed FBS) to adapt them to the dialyzed serum conditions.

  • Labeling Switch:

    • For Steady State (Flux): Replace media with

      
      -
      
      
      
      N Lysine media. Culture for 24-48 hours (or >3 doublings) to ensure isotopic steady state.
    • For Pulse-Chase (Turnover): Pulse with

      
      -
      
      
      
      N Lysine for defined timepoints (e.g., 0, 15, 30, 60 min).
  • Volume Control: Maintain a high media-to-cell ratio (e.g., 3 mL per 6-well plate well) to prevent tracer depletion. Lysine is consumed rapidly by dividing cells.

Protocol B: Metabolite Quenching & Extraction (The "SiMeEx" Method)

Objective: Stop metabolism instantly and extract polar metabolites (free Lysine, Saccharopine, AAA) while precipitating proteins.

Mechanism: We utilize cold methanol to denature enzymes (quenching) and disrupt cell membranes.

Workflow Diagram:

ExtractionWorkflow Cells Adherent Cells (Culture Dish) Wash Rapid Wash (0.9% NaCl, 4°C) Cells->Wash < 5 sec Quench Quench/Scrape (80% MeOH, -80°C) Wash->Quench Immediate Lyse Vortex/Shake (4°C, 10 min) Quench->Lyse Spin Centrifuge (14,000 x g, 4°C) Lyse->Spin Supernatant Supernatant (Metabolites) Spin->Supernatant To LC-MS Pellet Pellet (Proteins/DNA) Spin->Pellet To Hydrolysis

Caption: Figure 2. Metabolite Extraction Workflow. Critical timing at the wash step prevents metabolite leakage.

Detailed Steps:

  • Preparation: Pre-cool 80% Methanol/20% Water to -80°C (dry ice bath). Pre-cool 0.9% NaCl (Saline) to 4°C.

  • Wash (Critical):

    • Place culture plate on a bed of wet ice.[2]

    • Aspirate media completely.[3][4]

    • Rapidly add 2 mL cold Saline, swirl once, and aspirate.

    • Note: Do not use PBS if using LC-MS, as phosphates suppress ionization. Do not wash for >10 seconds to avoid leakage of free amino acids.

  • Quench:

    • Immediately add 1 mL of -80°C 80% Methanol .

    • Transfer plate to dry ice.

    • Scrape cells using a cell lifter.

  • Extraction:

    • Transfer the slurry to a pre-cooled microcentrifuge tube.

    • Vortex vigorously for 20 seconds.

    • Incubate at -80°C for 15 minutes (enhances precipitation).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Separation:

    • Transfer Supernatant to a new glass vial (Metabolite Fraction).

    • Save Pellet (Protein Fraction).

Protocol C: Protein Hydrolysis (Measuring Incorporation)

Objective: Determine the fractional synthesis rate (FSR) by measuring the ratio of labeled Lysine inside proteins vs. the free pool.

  • Wash Pellet: Resuspend the pellet from Protocol B in 1 mL cold acetone, vortex, spin, and discard supernatant (removes residual lipids/metabolites).

  • Hydrolysis:

    • Add 200

      
      L of 6 M HCl .
      
    • Seal tube tightly (or use glass ampoule).

    • Incubate at 110°C for 24 hours .

  • Drying:

    • Evaporate HCl using a SpeedVac or Nitrogen stream.

    • Resuspend in mobile phase (for LC-MS) or derivatization reagent (for GC-MS).

Part 4: Analytical Considerations & QC

LC-MS Method (HILIC): Underivatized Lysine and its polar catabolites (Saccharopine, AAA) are best separated on a HILIC column (e.g., ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: Acetonitrile.[5][6][7][8][9]

  • Detection: Q-Exactive or Triple Quad in Positive Mode.

  • Key Transitions: Monitor the M+0 (unlabeled) and M+1 (+1.003 Da for

    
    N) peaks.
    

Quality Control (QC) Table:

CheckpointMetricAcceptance CriteriaTroubleshooting
Media Prep Free Lysine< 5

M in "Light" base media
Ensure Dialyzed FBS is used.
Wash Step Cell MorphologyCells remain attached before scrapingIf cells detach, wash was too harsh/warm.
Extraction Internal StandardRecovery > 80% (e.g.,

C-Valine)
Check pipetting; evaporation issues.
LC-MS Retention TimeLysine RT drift < 0.2 minRe-equilibrate HILIC column.

References

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue.[10] Nature Protocols, 7(5), 872–881.[10] [Link]

  • Hildebrandt, T. M., Nesi, A. N., Araújo, W. L., & Braun, H. P. (2015). Amino acid catabolism in plants. Molecular Plant, 8(11), 1563-1579. (Authoritative review on the Saccharopine pathway mechanism applicable to eukaryotes). [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. (Foundational text for labeling media preparation). [Link]

  • Lu, W., Clasquin, M. F., Melamud, E., Amador-Noguez, D., Caudy, A. A., & Rabinowitz, J. D. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212–3221. (Standard for LC-MS metabolite analysis). [Link]

Sources

Measuring fractional synthesis rate (FSR) with alpha-15N lysine

Precision Measurement of Fractional Synthesis Rate (FSR) Using - N-Lysine

Abstract & Introduction

The measurement of Fractional Synthesis Rate (FSR) is the gold standard for quantifying the dynamic turnover of the proteome. While static proteomics measures abundance, FSR measures the rate at which proteins are built, offering critical insights into anabolic resistance, drug efficacy, and metabolic adaptations.

This guide details the protocol for measuring FSR using L-[


-

N]-Lysine
1





Why


-

N-Lysine?
  • Metabolic Specificity: Specifically tracks the alpha-amino nitrogen, allowing researchers to distinguish backbone incorporation from side-chain transamination events (though rare for Lysine).

  • Cost Efficiency: Significantly more affordable than +6/+8 Da isotopologues for large-animal or human infusion studies.

  • GC-MS Suitability: Ideal for Gas Chromatography-Mass Spectrometry (GC-MS), where measuring low-mass enrichments (Atom Percent Excess, APE) is robust.

Experimental Design: The Precursor-Product Model

To measure FSR accurately, we utilize the Precursor-Product Model .[2] The fundamental logic is that the rate of tracer incorporation into the product (protein-bound lysine) is a function of the enrichment of the precursor pool (free intracellular lysine) over time.

The Kinetic Model

The following diagram illustrates the compartmental flow of the tracer.

FSR_ModelTracerTracer Infusion(α-15N-Lysine)PlasmaPlasma Free Pool(Surrogate Precursor)Tracer->PlasmaInputIntraIntracellular Free Pool(True Precursor)Plasma->IntraTransportIntra->PlasmaRecyclingProteinProtein Bound Pool(Product)Intra->ProteinSynthesis (ks)OxidationOxidation/ExcretionIntra->OxidationLossProtein->IntraBreakdown (kb)

Figure 1: Compartmental model of lysine kinetics. The critical challenge in FSR is accurately defining the enrichment of the Intracellular Free Pool (


Detailed Protocol: In Vivo Infusion & Sampling[2]

This protocol is designed for a Primed Continuous Infusion in a mammalian model (e.g., rodent or human), which is the most rigorous method to achieve a steady-state precursor enrichment.

Materials & Reagents
  • Tracer: L-[

    
    -
    
    
    N]-Lysine HCl (99 atom %
    
    
    N).
  • Infusion Vehicle: Sterile 0.9% Saline.

  • Internal Standard (for concentration): L-[4,4,5,5-

    
    H
    
    
    ]-Lysine (d4-Lysine).
  • Derivatization Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Cation Exchange Resin: Dowex 50W-X8 (H+ form).

Infusion Protocol

Objective: Rapidly achieve and maintain a steady-state enrichment (plateau) of


  • Catheterization: Insert catheters into the jugular vein (for infusion) and carotid artery (for sampling) under anesthesia. Allow recovery if performing conscious infusion.

  • Prime Dose: Administer a bolus of

    
    -
    
    
    N-Lysine (e.g., 2 mg/kg) to instantly raise the plasma pool enrichment.
  • Continuous Infusion: Immediately follow with a constant rate infusion (e.g., 2 mg/kg/hr) for 4–6 hours.

    • Note: The goal is to reach an isotopic plateau where tracer entry equals tracer disposal.

  • Blood Sampling: Collect arterial blood (200 µL) at

    
     minutes. Centrifuge at 4°C to separate plasma.
    
  • Tissue Biopsy:

    • Biopsy 1 (

      
      ):  Taken at steady state (e.g., 120 min) or assumed zero if using a single-point calculation (less accurate).
      
    • Biopsy 2 (

      
      ):  Taken at the end of the experiment (e.g., 240 min).
      
    • Action: Immediately freeze tissue in liquid nitrogen to stop metabolic activity.

Analytical Workflow: Sample Preparation

The tissue sample must be fractionated into the Free Amino Acid Pool (Precursor) and the Bound Protein Pool (Product).

Sample_PrepTissueFrozen Tissue BiopsyHomogenizeHomogenize in PCA(Perchloric Acid)Tissue->HomogenizeCentrifugeCentrifuge (3000g, 4°C)Homogenize->CentrifugeSupernatantSupernatant(Free AA Pool)Centrifuge->SupernatantPelletProtein Pellet(Bound Pool)Centrifuge->PelletPurify_SupCation Exchange (Dowex)Elute with NH4OHSupernatant->Purify_SupHydrolysisAcid Hydrolysis(6N HCl, 110°C, 24h)Pellet->HydrolysisDerivDerivatization(MTBSTFA)Purify_Sup->DerivHydrolysis->DerivGCMSGC-MS Analysis(SIM Mode)Deriv->GCMS

Figure 2: Fractionation workflow separating the precursor (free) and product (bound) lysine pools for independent MS analysis.

Step-by-Step Sample Prep
  • Precipitation: Homogenize 50mg tissue in 500µL 10% Perchloric Acid (PCA). Centrifuge.

  • Precursor Extraction (Supernatant):

    • Neutralize supernatant with KOH.

    • Pass through Dowex 50W-X8 columns. Wash with water (removes salts/sugars). Elute amino acids with 4M NH

      
      OH.
      
    • Dry under nitrogen.

  • Product Extraction (Pellet):

    • Wash pellet 3x with PCA, then ethanol (to remove lipids).

    • Hydrolyze in 6N HCl at 110°C for 24 hours.

    • Dry under nitrogen.

  • Derivatization (t-BDMS):

    • Resuspend dried samples (free and bound) in 50µL Acetonitrile + 50µL MTBSTFA.

    • Incubate at 100°C for 60 minutes.

    • Chemistry: This adds tert-butyldimethylsilyl groups to the amine and carboxyl hydrogens, making the lysine volatile and stable for GC-MS.

Mass Spectrometry & Data Analysis

GC-MS Parameters

For


  • Instrument: Agilent 5977 or equivalent single quadrupole GC-MS.

  • Ionization: Electron Impact (EI).[3]

  • Mode: Selected Ion Monitoring (SIM).

Target Ions (t-BDMS Lysine): The primary fragment is usually

  • m/z 431.4: Light Lysine (Natural)

  • m/z 432.4:

    
    -
    
    
    N-Lysine (Tracer)
  • Note: You must also monitor m/z 433 and 434 to check for heavy background or internal standards.

Calculating Enrichment (APE)

Convert the raw abundance areas into Atom Percent Excess (APE).

Note:

Calculating FSR

The Fractional Synthesis Rate is calculated using the standard precursor-product equation:

VariableDefinitionSource

Enrichment of protein-bound lysine at time 2Hydrolyzed Pellet (GC-MS)

Enrichment of protein-bound lysine at time 1Hydrolyzed Pellet (GC-MS) or Baseline

Steady-state enrichment of the free poolTissue Supernatant (Preferred) or Plasma

Incorporation time (hours)Experimental Log

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Recycling" Problem

Issue: As proteins degrade during the infusion, they release unlabeled lysine back into the intracellular pool. This dilutes the tracer, causing the intracellular enrichment (


Solution:Tissue Free Pool
The +1 Da Overlap

Issue:



Validation:
  • Baseline Subtraction: You must subtract the background ratio (

    
    ) obtained from a pre-infusion sample.
    
  • High Concentrations: This method works best when enrichments are significant (2–5% APE). At very low enrichments (<0.5%), the noise from the natural M+1 peak makes quantitation difficult.

Quality Control Checklist

References

  • Bier, D. M., & Christopherson, H. L. (1979). Rapid micromethod for determination of 15N enrichment in plasma lysine: application to measurement of whole body protein turnover.[4] Analytical Biochemistry. Link

  • Halliday, D., et al. (1988). Measurement of Muscle Protein Synthetic Rate From Serial Muscle Biopsies and Total Body Protein Turnover in Man by Continuous Intravenous Infusion of L-(alpha-15N)lysine. Clinical Science. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005).Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Foundational Text for Precursor-Product Models).
  • Smith, K., et al. (2011). Tracer selection for in vivo measurement of protein synthesis: 13C-labeled vs. 15N-labeled amino acids. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Wilkinson, D. J. (2018). Stable Isotope Tracers and Exercise Physiology: Past, Present, and Future. Frontiers in Physiology. Link

Application Notes and Protocols for Mass Spectrometry Detection of Alpha-15N Labeled Peptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Stable Isotope Labeling in Quantitative Proteomics

In the landscape of modern biological research and drug development, the ability to accurately quantify changes in protein abundance is paramount. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a cornerstone for such quantitative proteomics studies. Among the various labeling strategies, the use of alpha-15N (α-15N) labeled amino acids offers a precise and versatile method for tracking and quantifying peptides and their parent proteins within complex biological mixtures.[1][][3]

Unlike metabolic labeling strategies that incorporate 15N throughout the entire organism or cell culture, the targeted incorporation of amino acids with 15N at the alpha-amino group provides a distinct mass shift that is readily detectable by mass spectrometry.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, detailed protocols, and data analysis considerations for the successful implementation of α-15N labeled peptide fragment detection by mass spectrometry.

The core principle of this technique lies in creating a "heavy" version of a protein or peptide of interest by introducing α-15N labeled amino acids during protein synthesis.[4] When mixed with an unlabeled ("light") sample, the chemically identical heavy and light peptide pairs co-elute during liquid chromatography and are detected by the mass spectrometer. The mass difference between the isotopic envelopes of the peptide pair allows for their distinct detection, and the ratio of their signal intensities provides a precise measure of their relative abundance.

This guide is designed to provide not just a set of instructions, but a deeper understanding of the critical parameters and potential pitfalls, enabling you to design robust experiments and interpret your data with confidence. We will delve into the nuances of sample preparation, mass spectrometry acquisition strategies, and the computational tools required for accurate quantification.

I. Foundational Principles and Strategic Considerations

The "Why" Behind α-15N Labeling

The choice of α-15N labeling is predicated on several key advantages:

  • Specificity of Labeling: By using amino acids with the 15N isotope specifically at the alpha-nitrogen position, the mass shift is predictable and localized to the peptide backbone. This contrasts with uniform 15N labeling where the mass shift is dependent on the number of nitrogen atoms in the entire peptide, which can complicate data analysis.[5][6]

  • Versatility in Application: This technique can be applied in various contexts, from in-vitro protein expression systems to metabolic labeling in cell culture.[1][3]

  • Accuracy in Quantification: The co-elution of heavy and light peptide pairs minimizes variations introduced during sample processing and mass spectrometry analysis, leading to highly accurate relative quantification.[7][8]

Key Experimental Design Considerations

A successful α-15N labeling experiment begins with careful planning. Here are critical factors to consider:

  • Labeling Strategy: Will you be performing metabolic labeling in cell culture or using an in-vitro expression system? The choice will depend on your biological question and the system under investigation.

  • Choice of Labeled Amino Acid(s): The selection of which α-15N amino acid(s) to use is crucial. Consider the natural abundance of the amino acid in your protein(s) of interest to ensure a sufficient number of labeled peptides for reliable quantification.

  • Labeling Efficiency: Incomplete labeling can significantly impact the accuracy of quantification.[7][8][9] It is essential to optimize labeling conditions to achieve near-complete incorporation of the heavy isotope. This can be assessed by analyzing a small aliquot of the labeled protein or cell lysate prior to the main experiment.

  • Internal Standards: For absolute quantification, the use of purified, quantified 15N-labeled full-length proteins or a concatenated string of peptides (QconCAT) as internal standards is highly recommended.[10]

II. Experimental Workflow: From Sample to Data

The overall workflow for a typical α-15N labeling experiment is a multi-step process that requires meticulous attention to detail at each stage.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Metabolic Labeling (in vivo) or In-vitro Expression B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D Mixing of Labeled ('Heavy') and Unlabeled ('Light') Samples C->D E Reduction, Alkylation & Enzymatic Digestion D->E F Peptide Desalting & Cleanup E->F G LC-MS/MS Analysis F->G H Database Searching & Peptide Identification G->H I Quantification of Heavy/Light Peptide Pairs H->I J Statistical Analysis & Biological Interpretation I->J DataAnalysis A Raw MS Data (.raw, .wiff, etc.) B Database Search Engine (e.g., MaxQuant, Proteome Discoverer) A->B D Peptide Identification & Scoring B->D C Protein Sequence Database (e.g., UniProt) C->B E Heavy/Light Peptide Pair Detection D->E F Quantification & Ratio Calculation E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Biological Interpretation G->H

Figure 2: A typical data analysis pipeline for α-15N labeled proteomics data.

Data Analysis Considerations:

  • Database Searching: The search parameters must be set to account for the mass shift introduced by the α-15N label on the specified amino acid(s).

  • Labeling Efficiency Correction: If labeling is incomplete, specialized algorithms may be needed to correct the calculated ratios. [7][8]Many modern proteomics software packages have built-in functionalities for this.

  • Statistical Validation: Appropriate statistical tests should be applied to identify proteins with significant changes in abundance.

V. Quantitative Data Presentation

For clarity and ease of comparison, quantitative results should be presented in a tabular format.

Protein AccessionGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (H/L)p-value
P01234GENE1AGL...R1.2E72.4E72.00.001
Q56789GENE2VLI...K5.6E62.7E60.480.005
.....................
VI. Troubleshooting and Expert Insights
  • Low Labeling Efficiency: This is a common issue. Ensure that the dialyzed serum is of high quality and that the cells are cultured for a sufficient number of doublings in the heavy medium. Consider using a 10-fold excess of the unlabeled amino acids relative to the 15N-labeled one to prevent metabolic scrambling. [11]* Peptide Identification Issues: Incomplete labeling can lead to complex isotopic patterns that may challenge identification algorithms. [9][12]Ensure your software is configured to handle such complexities.

  • Ratio Compression: This can occur due to co-eluting, interfering ions. High-resolution MS and advanced data analysis techniques can help mitigate this.

VII. Applications in Drug Development and Research

The precise quantification afforded by α-15N labeling is invaluable in numerous research and development areas:

  • Target Engagement Studies: Determine which proteins interact with a drug candidate.

  • Biomarker Discovery: Identify proteins whose expression levels change in response to disease or treatment. [1]* Pathway Analysis: Elucidate the cellular pathways affected by a particular stimulus. [1]* Pharmacokinetics and Drug Metabolism: Track the fate of therapeutic proteins and their metabolites. [1]

Conclusion

The detection of α-15N labeled peptide fragments by mass spectrometry is a powerful and robust technique for quantitative proteomics. By understanding the underlying principles, carefully designing experiments, and meticulously executing detailed protocols, researchers can gain valuable insights into the dynamic nature of the proteome. This guide provides a solid foundation for the successful implementation of this methodology, empowering scientists to tackle complex biological questions and accelerate the pace of discovery in their respective fields.

References
  • Shrestha, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • PharmiWeb.com. (2022). Peptides Labeling with Stable Isotope. PharmiWeb.com. [Link]

  • Evans, J. N., et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 43(3), 167-174. [Link]

  • Donnarumma, F. P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2936-2945. [Link]

  • JoVE. (2022). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview. YouTube. [Link]

  • Chen, X., et al. (2008). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of proteome research, 7(5), 2124-2132. [Link]

  • Integrated Proteomics Applications. (n.d.). 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications. [Link]

  • Zhang, Y., et al. (2009). A MS data search method for improved 15N-labeled protein identification. Proteomics, 9(17), 4265-4270. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 849938. [Link]

  • Khan, Z., et al. (2012). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]

  • Donnarumma, F. P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Dizdaroglu, M., et al. (2015). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in enzymology, 564, 25-45. [Link]

  • Shrestha, R., et al. (2023). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Methods in molecular biology (Clifton, N.J.), 2598, 245-257. [Link]

  • ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology (Clifton, N.J.), 1410, 245-254. [Link]

Sources

Application Note: Backbone Resonance Assignment in Large Proteins Using α-¹⁵N Lysine Selective Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crowded Landscape of Large Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions at atomic resolution. However, as the size of proteins surpasses the ~30 kDa threshold, solution NMR spectra become increasingly complex. Uniform isotopic labeling with ¹⁵N and ¹³C, the cornerstone of traditional backbone assignment strategies, leads to a multitude of signals. In large proteins, these signals suffer from severe overlap and rapid transverse relaxation, causing significant line broadening. This spectral congestion often renders unambiguous resonance assignment, the first critical step in any NMR-based structural study, a formidable challenge.[1][2]

To circumvent these limitations, selective isotope labeling has emerged as a potent strategy. By incorporating isotopes into specific amino acid types, the number of NMR-active nuclei is drastically reduced, leading to simplified spectra with improved resolution and sensitivity.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of using α-¹⁵N labeled lysine for the backbone assignment of large proteins. This specific labeling scheme, particularly when combined with other selective labeling approaches, offers a targeted and efficient path to decongesting complex spectra and unlocking structural insights into challenging biological systems.

The Rationale: Why α-¹⁵N Lysine?

The strategic choice of labeling only the alpha-nitrogen (Nα) of lysine residues is rooted in several key advantages:

  • Spectral Simplification: By introducing the ¹⁵N label exclusively at lysine residues, the resulting ¹H-¹⁵N HSQC spectrum will only display cross-peaks corresponding to the backbone amide protons of lysines. This dramatically reduces the number of signals compared to a uniformly labeled sample, mitigating the problem of spectral overlap.[5]

  • Strategic Probes: Lysine residues are frequently located on the protein surface, often participating in protein-protein interactions and ligand binding. Thus, assigning these residues provides valuable probes for mapping functional interfaces.

  • Sequential Connectivity: While labeling a single amino acid type simplifies the spectrum, it breaks the continuous chain of information needed for sequential assignment. The true power of α-¹⁵N lysine labeling is unleashed when used in conjunction with a complementary labeling scheme. By also labeling the carbonyl carbon (¹³C') of the amino acid type that precedes lysine in the primary sequence, through-bond correlations can be established using experiments like the HNCO. This allows for the unambiguous sequential linking of residues, forming a crucial scaffold for complete backbone assignment.

The overall workflow for this approach is a multi-step process that begins with the strategic selection of labeling schemes and culminates in the assignment of specific resonances to individual lysine residues within the protein backbone.

G cluster_0 Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis Protein Expression Protein Expression Isotope Labeling Isotope Labeling Protein Expression->Isotope Labeling Purification Purification Isotope Labeling->Purification Sample Preparation Sample Preparation Purification->Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Resonance Assignment Resonance Assignment Data Processing->Resonance Assignment Structure & Dynamics Structure & Dynamics Resonance Assignment->Structure & Dynamics caption Overall workflow.

Caption: A high-level overview of the experimental workflow.

Materials and Protocols

This section provides detailed protocols for the expression of proteins with selective α-¹⁵N lysine labeling, sample preparation for NMR, and the acquisition of key NMR spectra.

Protocol 1: Selective α-¹⁵N Lysine Labeling in E. coli

This protocol is designed for protein expression in E. coli using a minimal medium. For large proteins (>30 kDa), it is highly recommended to express the protein in a deuterated background to reduce relaxation-induced line broadening.

Reagents and Media:

  • M9 minimal medium (or a modified high-density growth medium such as M9++)[6]

  • ¹⁵NH₄Cl (as the sole nitrogen source for uniform ¹⁵N labeling, if required for other samples)

  • D₂O (for deuterated media)

  • ¹³C-glucose or ²H, ¹³C-glucose (as the sole carbon source)

  • α-¹⁵N Lysine

  • Unlabeled amino acid mix (all 19 other amino acids)

  • Appropriate antibiotics

  • IPTG (for induction)

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of freshly transformed E. coli (e.g., BL21(DE3)) harboring the expression plasmid. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The following day, inoculate 100 mL of M9 minimal medium (in H₂O) containing ¹⁴NH₄Cl and ¹²C-glucose with the overnight culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.

  • Main Culture Growth: Pellet the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 min). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with D₂O, ²H, ¹³C-glucose, and ¹⁴NH₄Cl. Grow at 37°C with vigorous shaking.

  • Induction and Labeling: Monitor the cell growth. At an OD₆₀₀ of ~0.8, add the selective labeling amino acid mix. This should include α-¹⁵N Lysine at a concentration of 100-150 mg/L and the other 19 unlabeled amino acids at ~100 mg/L each.[7]

  • Induce Protein Expression: Approximately 15-20 minutes after adding the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C to improve protein solubility and folding.

  • Harvesting: Continue to grow the culture for 12-16 hours post-induction. Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Note on Metabolic Scrambling: E. coli possesses metabolic pathways that can interconvert amino acids. Lysine is a relatively stable amino acid in terms of its nitrogen backbone, but some scrambling of the ¹⁵N label to other amino acids can occur.[8] To minimize this, it is crucial to add the complete set of other unlabeled amino acids just before induction. The use of lysine auxotrophic E. coli strains can also be considered.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Purified, α-¹⁵N Lysine labeled protein

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • D₂O (99.9%)

  • DSS or TSP (as an internal chemical shift reference)

Procedure:

  • Protein Purification: Purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). Ensure the final purification step is into the desired NMR buffer.

  • Concentration: Concentrate the protein to a final concentration of 0.3-1.0 mM.[9] Higher concentrations are generally better but may be limited by protein solubility.

  • Buffer Exchange into NMR Tube: Lyophilize the concentrated protein sample and resuspend it in the final NMR buffer containing 5-10% D₂O. The D₂O provides the lock signal for the NMR spectrometer.

  • Final Sample Volume: The final sample volume should be ~500-600 µL for a standard 5 mm NMR tube.

  • Add Reference Standard: Add DSS or TSP to a final concentration of ~50 µM for chemical shift referencing.

ParameterRecommended ValueRationale
Protein Concentration 0.3 - 1.0 mMHigher concentration improves signal-to-noise.
pH 6.0 - 7.5Maintain protein stability and solubility.
Temperature 25 - 37 °COptimize for protein stability and spectral quality.
D₂O Content 5 - 10%Provides a lock signal for the spectrometer.
Protocol 3: NMR Data Acquisition

For large proteins, Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments are essential to obtain sharp, well-resolved signals.[10]

Key Experiments:

  • 2D ¹H-¹⁵N TROSY-HSQC: This is the starting point for any backbone assignment project. It provides a "fingerprint" of the protein, with one peak for each ¹⁵N-labeled backbone amide (in this case, only the lysines).

  • 3D TROSY-HNCO: This experiment is crucial for sequential assignment when using a dual-labeling strategy (e.g., ¹³C' on the residue preceding the α-¹⁵N Lysine). It correlates the amide proton and nitrogen of a given lysine residue with the carbonyl carbon of the preceding residue.[11]

Recommended Spectrometer Parameters (800 MHz or higher recommended):

ExperimentParameterRecommended Setting
2D ¹H-¹⁵N TROSY-HSQC Number of Scans8-16
¹H Acquisition Time~100 ms
¹⁵N Acquisition Time~50 ms
Total Experiment Time1-2 hours
3D TROSY-HNCO Number of Scans16-32
¹H Acquisition Time~80 ms
¹⁵N Acquisition Time~30 ms
¹³C Acquisition Time~20 ms
Total Experiment Time24-48 hours

Data Analysis and Assignment Strategy

The process of assigning the observed resonances to specific lysine residues in the protein sequence requires a systematic approach.

Step 1: Initial Analysis of the ¹H-¹⁵N TROSY-HSQC

The 2D ¹H-¹⁵N TROSY-HSQC spectrum of the α-¹⁵N lysine labeled protein will display a number of cross-peaks that should correspond to the number of lysine residues in the protein (excluding the N-terminal lysine and any prolines that precede a lysine). This simplified spectrum serves as the master map for the assignment process.

Step 2: Sequential Assignment using Dual Labeling and HNCO

The most robust method for sequential assignment with sparse labeling involves a dual-labeling strategy. For this, a second protein sample is prepared where, in addition to α-¹⁵N lysine, a specific amino acid type that frequently precedes lysine in the sequence is labeled with ¹³C at its carbonyl carbon. For example, if alanine often precedes lysine in your protein, you would prepare a sample with [1-¹³C]Alanine and [α-¹⁵N]Lysine.

The assignment workflow is as follows:

  • Acquire a 3D TROSY-HNCO spectrum on the dual-labeled sample.

  • For each ¹H-¹⁵N cross-peak (from the lysine) in the spectrum, a correlation will be observed in the third dimension at the ¹³C chemical shift of the carbonyl carbon of the preceding residue.

  • By knowing the type of the ¹³C'-labeled residue (e.g., Alanine), you can identify all Ala-Lys dipeptide fragments in your protein sequence.

  • By preparing a few such dual-labeled samples (e.g., Gly-Lys, Ser-Lys), you can build up a network of short, assigned fragments. These fragments can then often be unambiguously pieced together to trace the entire polypeptide backbone.

G cluster_0 Sample 1: α-15N Lysine cluster_1 Sample 2: 1-13C Ala + α-15N Lys cluster_2 Sample 3: 1-13C Gly + α-15N Lys HSQC_Lys 2D 1H-15N TROSY-HSQC (Lys Peaks) HNCO_AlaLys 3D TROSY-HNCO (Ala-Lys Links) HSQC_Lys->HNCO_AlaLys Provides Lys coordinates HNCO_GlyLys 3D TROSY-HNCO (Gly-Lys Links) HSQC_Lys->HNCO_GlyLys Provides Lys coordinates Assignment Assignment HNCO_AlaLys->Assignment Identifies Ala(i-1)-Lys(i) HNCO_GlyLys->Assignment Identifies Gly(i-1)-Lys(i) caption Sequential assignment strategy.

Caption: A diagram illustrating the sequential assignment strategy.

Step 3: Validation and Refinement

Once initial assignments are made, they should be validated. This can be done by:

  • NOESY data: A 3D ¹⁵N-edited NOESY-TROSY spectrum can reveal through-space correlations between the assigned lysine amide protons and other protons in the protein. The presence of expected short-range NOEs (e.g., to the preceding residue's alpha proton) can confirm assignments.

  • Comparison to Predicted Shifts: If a homologous structure is available, chemical shifts can be predicted and compared to the experimental values to provide an additional layer of validation.

Troubleshooting

ProblemPossible CauseSolution
Fewer peaks than expected in HSQC Poor protein expression/folding; Rapid exchange of amide protons with solvent.Optimize expression conditions; Adjust buffer pH and temperature.
More peaks than expected in HSQC Metabolic scrambling of the ¹⁵N label; Protein degradation or heterogeneity.Add all other unlabeled amino acids just before induction; Improve purification protocol.
Weak or no signals in HNCO Inefficient magnetization transfer; Incorrect labeling.Optimize NMR pulse sequence parameters; Verify isotope incorporation by mass spectrometry.

Conclusion

Selective labeling with α-¹⁵N lysine is a powerful and cost-effective strategy for tackling the challenge of backbone resonance assignment in large proteins. By dramatically simplifying complex NMR spectra, this method, especially when combined with complementary ¹³C labeling and TROSY-based experiments, provides a clear path to obtaining the foundational assignments necessary for detailed structural and functional studies. The protocols and strategies outlined in this application note offer a robust framework for researchers to successfully apply this technique to their own challenging protein systems, thereby advancing our understanding of complex biological processes and aiding in the development of novel therapeutics.

References

  • EMBL-EBI. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. Retrieved from [Link]

  • Unknown. (n.d.). 15N labeling in E. coli. Retrieved from [Link]

  • Higman, V. A. (2013, October 2). HNCO - Protein NMR. Retrieved from [Link]

  • Sivashanmugam, A., Murray, V., Cui, C., Zhang, Y., Wang, J., & Li, Q. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Analytical Biochemistry, 587, 113453.
  • Barbian, K. D., Williams, R. V., Hewitt, S. H., & Prestegard, J. H. (2023). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Scientific Reports, 13(1), 1-13.
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]

  • Kanjee, U., & Houry, W. A. (2022, June 6). An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxylase. JoVE.
  • Chary, K. V. R., & Hosur, R. V. (2011). Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. In Protein NMR Techniques (pp. 111-127). Humana Press.
  • Parker, M. J., Eaton, E. H., & Loria, J. P. (2007). A Combinatorial Selective Labeling Method for the Assignment of Backbone Amide NMR Resonances. Journal of the American Chemical Society, 129(37), 11314-11315.
  • Xing, M. (2022, August 22). Protein Backbone Assignments using CCPNMR AnalysisAssign. YouTube.
  • Truong, M. (2024, January 19). POKY: Manual Protein NMR Backbone Assignment. YouTube.
  • Williams, R. V., Lee, H. S., Barb, A. W., & Prestegard, J. H. (2017). NMR Assignments of Sparsely Labeled Proteins Using a Genetic Algorithm. Journal of Biomolecular NMR, 67(4), 255–267.
  • Tugarinov, V., & Kay, L. E. (2005). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of biomolecular NMR, 32(2), 165-171.
  • Cai, Y., He, W., & Zhang, W. (2020). Protein NMR assignment by isotope pattern recognition.
  • Frueh, D. P. (2012). Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR. Journal of Biomolecular NMR, 54(4), 363-370.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Unknown. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • Crook, N., & Alper, H. S. (2018). Deep scanning lysine metabolism in Escherichia coli. Molecular Systems Biology, 14(11), e8525.
  • Yabuki, T., Kigawa, T., Dohmae, N., Takio, K., Terada, T., Ito, Y., ... & Yokoyama, S. (1998). Cell-Free Synthesis and Amino Acid-Selective Stable Isotope Labeling of Proteins for NMR Analysis. Journal of Biomolecular NMR, 11(3), 295-306.
  • Sala, D., Gauto, D. F., & Ferrelli, F. (2021). Simultaneous Assignment and Structure Determination of Proteins From Sparsely Labeled NMR Datasets. Frontiers in Molecular Biosciences, 8, 715003.
  • Higman, V. A. (2012, October 24). Using HNCA/HNCO Spectra - Protein NMR. Retrieved from [Link]

  • Heyam, A. (2022). Modern triple resonance protein NMR backbone assignment, using AlphaFold and unlabelling to drive chemical shifts assignment in. University of Kent.
  • CK Isotopes. (n.d.). Selective Labeling. Retrieved from [Link]

  • Liu, Y., Zhang, X., & Li, Y. (2021). Improving lysine production of Escherichia coli by metabolic engineering. Biotechnology & Biotechnological Equipment, 35(1), 1-12.
  • Ishima, R. (2004, February 27). Course Topic: TROSY and NMR of Large Proteins.
  • Peak Proteins. (n.d.). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Retrieved from [Link]

  • Swaney, D. L., Scott, D. C., & Villén, J. (2010). Basic workflow for stable isotope labeling of phosphosites (SILAP) by [γ-18O4]ATP in nucleo.
  • Feng, L., Lee, H. S., & Prestegard, J. H. (2007). NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of the American Chemical Society, 129(45), 14002-14003.
  • VanDrisse, C. M., & Escalante-Semerena, J. C. (2022).
  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1998). Comparison of (a) HSQC and (b) CH2-TROSY spectra of Gly C R H2 groups...
  • Sounak, S. (2023, November 10). NMR Course 2023-24-1 | 3D NMR to elucidate sequential assignment of proteins. YouTube.
  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Tugarinov, V., & Kay, L. E. (2013). NMR methods for structural studies of large monomeric and multimeric proteins. Quarterly reviews of biophysics, 46(2), 107-130.
  • Cai, L., Wu, J., & Zhang, D. (2017). Catabolism of lysine to succinate in Escherichia coli K-12.
  • Ishima, R., & Torchia, D. A. (2000). TROSY-Based Correlation and NOE Spectroscopy for NMR Structural Studies of Large Proteins. Methods in Enzymology, 339, 289-317.
  • VanDrisse, C. M., & Escalante-Semerena, J. C. (2022).

Sources

Pulse-chase experiments using L-Lysine:2HCl (alpha-15N)

Precision Kinetics: Pulse-Chase Profiling of Protein Turnover Using L-Lysine:2HCl ( - N)

Executive Summary & Strategic Rationale

Protein turnover—the balance between synthesis and degradation—is a critical parameter in drug development, particularly for Targeted Protein Degraders (PROTACs, molecular glues). While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) often uses heavy isotopes like




L-Lysine:2HCl (

-

N)

Why use


-

N Lysine?
  • Minimal Structural Perturbation: The single neutron addition (+1.003 Da) creates the smallest possible isotopic footprint, eliminating "kinetic isotope effects" that can sometimes alter enzymatic digestion or elution profiles in heavier analogs.

  • NMR Compatibility: Unlike standard mass spectrometry labels,

    
    -
    
    
    N allows for specific backbone amide tracking in HSQC NMR experiments, bridging the gap between abundance (MS) and conformation (NMR).
  • Cost Efficiency: Significantly more affordable than Lys-8 or Arg-10 isotopes for large-scale screens.

Technical Prerequisite: Due to the small mass shift (+1 Da), this protocol requires High-Resolution Mass Spectrometry (HR-MS) (e.g., Orbitrap, FT-ICR) or mathematical deconvolution of the isotopic envelope to distinguish the labeled species from the natural

Mechanism of Action: The "Cold Trap" Principle

In a pulse-chase experiment, the goal is to measure the disappearance of a labeled protein pool over time.[1] A major source of error is Isotope Recycling —where labeled amino acids from degraded proteins are re-incorporated into new proteins, artificially inflating the half-life.

This protocol utilizes a "Cold Trap" strategy:

  • Pulse: Saturate the proteome with

    
    -
    
    
    N-Lysine.
  • Chase: Switch to media containing a massive excess (100x) of unlabeled (

    
    -
    
    
    N) Lysine. This statistically "dilutes out" any recycled labeled lysine, forcing the cell to use the cold source for new synthesis.
Visualization: The Pulse-Chase & Recycling Trap

PulseChaseLogicMedia_HotPulse Media(alpha-15N Lys)Cell_PoolIntracellularAmino Acid PoolMedia_Hot->Cell_PoolUptake (Pulse)Media_ColdChase Media(Excess 14N Lys)Media_Cold->Cell_PoolUptake (Chase)>> 100x ExcessTrapRecycling Blockedby DilutionMedia_Cold->TrapProtein_SynProtein Synthesis(Ribosome)Cell_Pool->Protein_SynIncorporationProtein_FoldedFolded Protein(Target)Protein_Syn->Protein_FoldedFoldingProteasomeDegradation(Proteasome/Lysosome)Protein_Folded->ProteasomeTurnoverProteasome->Cell_PoolRecycling(Labeled AA release)Trap->Cell_Pool

Figure 1: Mechanism of the Pulse-Chase "Cold Trap." The excess cold lysine in the Chase phase dilutes the intracellular pool, rendering the recycling of

Experimental Protocol

Phase A: Materials & Preparation
ReagentSpecificationPurpose
Label L-Lysine:2HCl (

-

N), 98%+ atom %
The "Pulse" tracer.
Media SILAC-ready DMEM/RPMI (Lys/Arg deficient)Base for pulse media.
Dialyzed FBS 10 kDa MWCO dialyzedRemoves endogenous unlabeled amino acids.
Chaser L-Lysine:2HCl (Unlabeled, Natural Abundance)The "Chase" competitor.
Scavenger L-Arginine:HCl (Unlabeled)Prevents Arg-to-Pro conversion artifacts.
Phase B: The Pulse (Labeling to Steady State)

Objective: Achieve >95% labeling efficiency of the proteome.

  • Media Preparation: Reconstitute Lys-deficient media with 50 mg/L of

    
    -
    
    
    N-Lysine and standard Arginine. Supplement with 10% Dialyzed FBS.
  • Adaptation: Passage cells for at least 5–6 doublings (approx. 2 weeks) in the Pulse Media.

  • Validation: Harvest a small aliquot. Perform MS analysis to confirm the precursor pool is fully labeled (Mass shift of +1 Da per Lysine residue).

Phase C: The Chase (The Critical Step)

Objective: Halt label incorporation and monitor decay.

  • Chase Media Prep: Prepare standard media containing 500 mg/L unlabeled L-Lysine (10x standard concentration). This high concentration is the "trap."

  • Wash: Aspirate Pulse media. Wash cells 2x with warm PBS and 1x with Chase Media (briefly) to remove surface-bound

    
    N.
    
  • Incubation: Add Chase Media.

  • Time Course: Harvest cells at defined intervals.

    • Short-lived proteins (e.g., c-Myc): 0, 15, 30, 60, 120 mins.[2]

    • Long-lived proteins (e.g., Actin): 0, 6, 12, 24, 48 hours.

  • Lysis: At each time point, wash with ice-cold PBS and lyse immediately in 8M Urea or SDS buffer to quench metabolic activity.

Phase D: Downstream Analysis (LC-MS/MS)
  • Digestion: Standard Trypsin digestion (cleaves C-terminal to Lys/Arg).

  • MS Acquisition: Use High-Resolution MS (Resolution > 60,000).

    • Note: Because the shift is only +1.003 Da, the labeled peak (

      
      ) will overlap with the first carbon isotope peak (
      
      
      ) of any unlabeled peptide present.
  • Data Processing: Use software capable of isotopic envelope deconvolution (e.g., Skyline, MaxQuant with custom modifications). You are tracking the ratio of the Monoisotopic Peak (Unlabeled) vs. the +1 Da Peak (Labeled) over time.

Data Analysis & Calculation

Calculating Fractional Synthesis/Degradation

Since we started with 100% labeled protein and chased with cold media, we monitor the Remaining Fraction (


)
  • 
    : Intensity of the 
    
    
    -
    
    
    N peptide at time
    
    
    .
  • 
    : Intensity of the unlabeled peptide at time 
    
    
    .
Determining Half-Life ( )[3]

Assuming first-order kinetics (standard for protein degradation):

  • Plot

    
     vs. Time. The slope is 
    
    
    .
Visualization: Kinetic Decay Model

DecayKineticsData_InputMS Intensity Data(Heavy vs Light)Calc_RatioCalculate Remaining Fraction (Rt)Rt = H / (H+L)Data_Input->Calc_RatioLog_TransformLog Transformationln(Rt)Calc_Ratio->Log_TransformLinear_RegLinear RegressionSlope = -k(deg)Log_Transform->Linear_RegHalf_LifeCalculate Half-LifeT(1/2) = 0.693 / kLinear_Reg->Half_Life

Figure 2: Computational workflow for deriving protein half-life from Mass Spectrometry data.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Decay Observed Isotope RecyclingIncrease Chase Lysine concentration to 100x or add Cycloheximide (caution: toxicity).
Signal Overlap Low MS ResolutionThe +1 Da shift is merging with the

C envelope. Increase MS resolution to >60k or switch to Lys-8 if instrument is limiting.
Incomplete Labeling Insufficient Pulse TimeEnsure cells have doubled at least 5 times in Pulse media before starting the Chase.
Arginine Conversion Metabolic ArtifactsCells may convert labeled Arg to Pro. Use "Light" Arginine in the pulse if only Lysine is being tracked, or check for Proline mass shifts.

References

  • Doherty, M. K., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics.[1][3][4][5][6][7] Link

  • Schwanhäusser, B., et al. (2011).[8] Global quantification of mammalian gene expression control. Nature. Link

    • Key Reference for mathematical modeling of pulse-chase d
  • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).Link

  • Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics. Link

Troubleshooting & Optimization

Resolving overlapping peaks in alpha-15N lysine NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Lysine NMR Spectroscopy

Subject: Resolving Overlapping Peaks in


N-Lysine Spectra (Backbone & Side-Chain)
Ticket ID:  LYS-NMR-RES-001
Assigned Specialist:  Senior Application Scientist, Biomolecular NMR Division

Executive Summary

You have inquired about resolving "alpha-15N lysine" peaks. In high-field NMR, this terminology typically refers to the backbone amide nitrogen (


N-

) of Lysine residues, which often suffer from severe spectral overlap due to the high frequency of Lysines in solvent-exposed helices and disordered loops. However, "Lysine NMR" often extends to the side-chain

-amino group
(

N

), a critical probe for electrostatic interactions in drug discovery.

This guide addresses both, providing field-proven protocols to resolve degeneracy in Lysine signals through Selective Labeling , Pulse Sequence Engineering , and Chemical Modification .

Module 1: Resolving Backbone Amide ( N- ) Overlap

Target: The peptide bond nitrogen (


) of Lysine residues.

Q: My Lysine backbone peaks are clustered in the center of the HSQC (120-123 ppm). How do I separate them?

A: Lysine residues are often located in intrinsically disordered regions (IDRs) or surface helices, leading to low chemical shift dispersion. To resolve this, you must reduce the spectral complexity or utilize dimensionality.

Protocol 1: Amino Acid Selective Labeling (AASIL)

Instead of uniformly labeling the entire protein (


), use metabolic precursors to label only Lysines or everything but Lysines.
MethodProtocol SummaryOutcome
Lys-Selective Forward Labeling Express in minimal media with

NH

Cl +

N-Lysine.
Only Lysine peaks appear. Drastically reduces overlap from other residues.
Lys-Reverse Labeling Express in minimal media with

NH

Cl +

N-Lysine.
All residues except Lysine appear. Compare with

spectrum to identify Lys peaks by subtraction.
Combinatorial Labeling Use

N-Lysine +

C-labeled neighbor (e.g.,

C-Valine) in auxotrophic strains.
Only Lysines preceded by Valine will show HN(CO) peaks.

Expert Insight: When using selective labeling, ensure you suppress "scrambling" (metabolic conversion of


N-Lys to other amino acids) by adding unlabelled cocktails of other amino acids to the growth media to inhibit transaminase activity [1].
Protocol 2: High-Resolution Acquisition (TROSY & Non-Uniform Sampling)

For proteins >25 kDa, the overlap is exacerbated by line broadening.

  • Switch to TROSY-HSQC: This selects the narrow component of the multiplet, sharpening lines significantly.

  • Enable Non-Uniform Sampling (NUS): Acquire 25-30% of the grid points but extend the acquisition time (

    
    ) in the indirect dimension (
    
    
    
    N). Reconstruct using Compressed Sensing (e.g., hmsIST). This physically increases resolution without increasing experimental time.

Module 2: Resolving Side-Chain Amine ( N- ) Overlap

Target: The terminal amino group (


) of the Lysine side chain.

Q: I am trying to observe side-chain interactions, but the


 peaks (~33 ppm) are broad or invisible. Why? 

A: The Lysine


 protons are in fast exchange with the solvent water. If the exchange rate (

) is faster than the chemical shift timescale, the peak broadens into the baseline.
Troubleshooting Flowchart: Optimizing Side-Chain Detection

LysineSideChain Start Issue: Lysine Side-Chain (Nζ) Signal Loss/Overlap Check_pH Check pH & Temp Start->Check_pH Pulse_Seq Select Pulse Sequence Check_pH->Pulse_Seq Exchange is slow but peaks overlap Low_pH LOWER pH to 5.0-6.0 LOWER Temp to 5-10°C (Slows proton exchange) Check_pH->Low_pH pH > 7.0? H2CN Use H2CN / HECENZ (Correlates Hε to Nζ via Cε) Avoids solvent exchange issues Pulse_Seq->H2CN Direct Detection HISQC Heteronuclear In-Phase SQC (Preserves coherence) Pulse_Seq->HISQC Proton Detection

Figure 1: Decision logic for optimizing Lysine side-chain detection. Note that lowering pH is the most immediate fix for broadening.

The "Gold Standard" Experiment: H2CN / HECENZ

Standard HSQC is poor for side chains due to exchange. Use the H2CN or HECENZ pulse sequences [2, 3].

  • Mechanism: These experiments transfer magnetization from the non-exchangeable H

    
     protons to the N
    
    
    
    nitrogen via the C
    
    
    carbon.
  • Advantage: The H

    
     protons do not exchange with water, preserving signal intensity even at higher pH where direct 
    
    
    
    correlations would vanish.

Module 3: The "Cheat Code" for Drug Discovery (Reductive Methylation)

Target: Surface Lysines in large complexes.

Q: My protein is too large (50kDa+) for standard backbone assignment. Can I still use Lysines to map drug binding?

A: Yes. You should use Reductive Methylation .[1][2] This chemically modifies Lysine side chains to dimethyl-lysines (


).

Protocol:

  • Reaction: Incubate protein with

    
    C-formaldehyde and NaCNBH
    
    
    
    . This attaches two
    
    
    C-methyl groups to every surface Lysine.
  • The Overlap Problem: The resulting

    
    C-methyl peaks often overlap severely at neutral pH (~7.0).
    
  • The Solution (pH Switch): Raise the pH to 10.0 .

    • Why? At pH 10, the different local electrostatic environments of the Lysines cause significant chemical shift dispersion in the methyl signals, resolving the overlap [4].

    • Result: You get sharp, intense methyl signals (3 protons per methyl = high sensitivity) that are sensitive reporters of ligand binding, even in large complexes.

Module 4: Advanced Isotope Labeling (SAIL)

Q: I have too many couplings broadening my Lysine peaks.

A: Use Stereo-Array Isotope Labeling (SAIL) Lysine.[3][4]

  • Concept: SAIL-Lysine is synthetically deuterated at specific positions (

    
    ) to remove passive couplings that broaden lines.
    
  • Benefit: It sharpens the

    
     and 
    
    
    
    lines significantly, allowing you to resolve peaks that would otherwise merge into a blob [5].

References

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52–57. Link

  • André, I., et al. (2007).[3][4] Determination of the ionization status of lysine side chains in proteins by NMR spectroscopy. Journal of the American Chemical Society, 129(51), 15805-15813. Link

  • Iwahara, J., & Clore, G. M. (2006). Detecting transient intermediates in macromolecular binding by paramagnetic NMR. Nature, 440(7088), 1227–1230. Link

  • Gaponenko, V., et al. (2013).[1] Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods.[1] Molecules, 18(6), 7103-7119.[1] Link

  • Takeda, M., et al. (2021).[3] Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance, 2, 223–237.[3] Link

Sources

Technical Support Center: Enhancing Ionization of α-15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the ionization efficiency of your alpha-15N labeled peptides in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopic labeling for quantitative and structural proteomics. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.

Introduction: The Challenge of Ionizing 15N Labeled Peptides

Stable isotope labeling with 15N is a powerful technique for quantitative proteomics, allowing for the precise comparison of protein abundance between different biological samples.[1][2] The incorporation of 15N atoms results in a predictable mass shift in the peptide, which is dependent on the number of nitrogen atoms in its sequence.[3][4] While this mass shift is the cornerstone of the methodology, the process of efficiently ionizing these labeled peptides for mass spectrometric analysis can present unique challenges.

Poor ionization efficiency leads to low signal intensity, which can compromise the sensitivity and accuracy of your measurements.[5] This guide will provide you with the foundational knowledge and practical steps to diagnose and resolve common issues related to the ionization of α-15N labeled peptides, ensuring you can confidently interpret your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with α-15N labeled peptides.

Q1: Does 15N labeling itself affect the ionization efficiency of a peptide?

From a chemical perspective, the substitution of 14N with 15N does not significantly alter the fundamental physicochemical properties of a peptide that govern its ionization, such as its gas-phase basicity or hydrophobicity. The primary challenge arises from the potential for incomplete labeling or the presence of contaminants from the labeling process, which can lead to ion suppression.[6][7]

Q2: What is ion suppression and how does it affect my 15N-labeled peptide analysis?

Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization of the analyte of interest (your 15N-labeled peptide) is reduced due to the presence of other co-eluting species in the sample.[6][8] These interfering compounds can compete for the available charge in the ESI droplet or alter the droplet's physical properties, such as surface tension, hindering the release of your peptide ions into the gas phase.[6] This results in a decreased signal intensity for your peptide, potentially leading to poor quantification or even false negatives.[6]

Q3: What are the most common sources of ion suppression in 15N-labeling experiments?

Common sources of ion suppression include:

  • Salts and Buffers: Non-volatile salts from buffers used during sample preparation are a major cause of ion suppression.

  • Detergents: Detergents used to solubilize proteins can interfere with the ESI process.

  • Contaminants from Sample Preparation: Keratin from skin and hair, as well as polymers leached from plasticware, can all contribute to ion suppression.[9]

  • High Concentrations of Other Peptides: In complex mixtures, highly abundant peptides can suppress the ionization of less abundant ones.

Q4: How can I tell if my 15N-labeled peptide is suffering from poor ionization?

The most obvious sign is a weak or non-existent signal for your peptide in the mass spectrum, despite knowing it should be present in the sample.[5] Other indicators include an unstable ion signal and a poor signal-to-noise ratio.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve poor ionization efficiency of your α-15N labeled peptides.

Guide 1: Diagnosing and Mitigating Ion Suppression

Ion suppression is a frequent culprit for poor signal intensity.[6] This guide will walk you through identifying and addressing it.

Step 1: Assess Sample Purity

  • Action: Before injecting your sample into the mass spectrometer, ensure it has been adequately purified.

  • Rationale: The goal is to remove non-volatile salts, detergents, and other contaminants that are known to cause ion suppression.[9]

  • Protocol: Peptide Cleanup.

    • Use C18 solid-phase extraction (SPE) cartridges or spin tips to desalt and concentrate your peptide sample.[10][11]

    • Ensure complete removal of detergents by using detergent removal spin columns or by performing a protein precipitation step before digestion.[11]

Step 2: Optimize Liquid Chromatography (LC) Conditions

  • Action: Adjust your LC gradient to achieve better separation of your peptide of interest from potentially interfering species.

  • Rationale: By chromatographically resolving your peptide from contaminants, you can minimize their co-elution and thus reduce ion suppression.[6]

  • Experimental Parameters:

ParameterRecommendationRationale
Gradient Length Increase the gradient length.Provides more time for separation of complex mixtures.
Organic Modifier Test different organic modifiers (e.g., acetonitrile vs. methanol).Can alter the elution profile of peptides and contaminants.
Flow Rate Consider using a lower flow rate (nano-LC).Can enhance ionization efficiency by creating smaller ESI droplets.[12][13]

Step 3: Evaluate Matrix Effects with a Post-Column Infusion Experiment

  • Action: Perform a post-column infusion experiment to pinpoint regions of ion suppression in your chromatogram.

  • Rationale: This experiment involves infusing a constant concentration of a standard compound directly into the ESI source while running a blank gradient. Any dip in the standard's signal indicates a region of ion suppression.

  • Workflow:

PostColumnInfusion LC LC System Tee T-junction LC->Tee LC Eluent Syringe Syringe Pump (Standard Infusion) Syringe->Tee Standard Solution ESI ESI Source Tee->ESI MS Mass Spectrometer ESI->MS

Caption: Post-column infusion experimental setup.

Guide 2: Optimizing ESI Source Parameters

Fine-tuning the parameters of your electrospray ionization source can significantly impact the signal intensity of your peptides.[12][14]

Step 1: Adjust the Spray Voltage

  • Action: Systematically vary the spray voltage and monitor the signal intensity of your peptide.

  • Rationale: The optimal spray voltage depends on the solvent composition and flow rate. Too low a voltage may not be sufficient to generate a stable spray, while too high a voltage can lead to electrical discharge and an unstable signal.[15]

Step 2: Optimize Nebulizing and Drying Gas Flow Rates

  • Action: Adjust the flow rates of the nebulizing and drying gases.

  • Rationale: The nebulizing gas helps to form the aerosol, while the drying gas aids in solvent evaporation from the droplets. Optimal flow rates will depend on your solvent composition and flow rate.

Step 3: Position the ESI Needle

  • Action: Carefully adjust the position of the ESI needle relative to the mass spectrometer inlet.

  • Rationale: The distance and angle of the needle can have a profound effect on ion transmission into the mass spectrometer.[12]

Table of ESI Source Parameters for Optimization:

ParameterTypical Starting RangeEffect on Ionization
Spray Voltage 1.5 - 4.0 kVAffects droplet charging and spray stability.[15]
Nebulizing Gas Flow 0.5 - 2.0 L/minAssists in droplet formation.
Drying Gas Flow 5 - 15 L/minPromotes solvent evaporation and ion release.
Capillary Temperature 150 - 350 °CAids in desolvation of ions.[16]
Guide 3: Enhancing Ionization through Chemical Derivatization

For peptides that are inherently difficult to ionize, chemical derivatization can be a powerful strategy to improve their signal intensity.[17][18]

Concept: Introducing a Fixed Positive Charge

  • Rationale: Many derivatization reagents are designed to introduce a permanent positive charge onto the peptide, typically at the N-terminus or on the side chains of lysine residues.[19][20] This pre-charged state enhances the peptide's propensity to form a positive ion in the ESI source, leading to a significant increase in signal intensity.[18]

Experimental Protocol: N-terminal Derivatization with a Quaternary Amine Reagent

  • Reagent Selection: Choose a commercially available N-hydroxysuccinimide (NHS)-ester activated reagent containing a quaternary ammonium group.

  • Sample Preparation: Ensure your peptide sample is in a buffer that is compatible with the derivatization reaction (e.g., a slightly basic pH to facilitate the reaction with primary amines).

  • Reaction: Mix the peptide sample with the derivatization reagent according to the manufacturer's instructions. Allow the reaction to proceed for the recommended time.

  • Quenching: Quench any unreacted reagent.

  • Cleanup: Purify the derivatized peptide using C18 SPE to remove excess reagent and byproducts.

  • Analysis: Analyze the derivatized peptide by LC-MS/MS.

Logical Workflow for Derivatization:

DerivatizationWorkflow Start Purified Peptide Sample React Add Derivatization Reagent Start->React Incubate Incubate React->Incubate Quench Quench Reaction Incubate->Quench Cleanup C18 SPE Cleanup Quench->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Workflow for peptide derivatization.

Conclusion

Improving the ionization efficiency of α-15N labeled peptides is a multi-faceted process that requires careful attention to sample preparation, liquid chromatography, ESI source conditions, and potentially, chemical modification. By systematically working through the troubleshooting guides provided, you can identify and address the root causes of poor signal intensity, leading to more reliable and sensitive quantitative proteomic data. Remember that a clean sample is often the key to a strong signal.

References

  • Vertex AI Search. (n.d.). 15N Stable Isotope Labeling Data Analysis.
  • IntechOpen. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • ResearchGate. (n.d.). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization.
  • ACS Publications. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset.
  • LCGC International. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
  • PubMed. (2000). Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer.
  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?.
  • PubMed Central. (2012). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells.
  • PubMed. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics.
  • ACS Publications. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization.
  • Frontiers. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.
  • PubMed Central. (2005). Supercharged Protein and Peptide Ions Formed by Electrospray Ionization.
  • Benchchem. (n.d.). Strategies to reduce signal suppression in mass spectrometry.
  • University of Wrocław. (n.d.). Derivatization with pyrylium salts - secrets of science.
  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Wikipedia. (n.d.). Isotopic labeling.

Sources

Optimizing dialyzed FBS for alpha-15N lysine experiments

Technical Support Center: Optimizing Dialyzed FBS for - N Lysine Labeling

Status: Operational Agent: Senior Application Scientist Ticket ID: OPT-FBS-15N-LYS Subject: Advanced Troubleshooting for Dialyzed Serum Performance & Isotopic Fidelity

Executive Summary

You are encountering the "Dialysis Dilemma": to label proteins efficiently with


This guide provides a self-validating workflow to balance cell viability with isotopic purity .

Module 1: The Foundation (Reagent Selection)

Before starting, verify your "Light" vs. "Heavy" environment. The success of



Reagent ComponentSpecificationTechnical Rationale
Dialyzed FBS 10,000 MWCO (Molecular Weight Cut-off)Removes free amino acids (MW ~146 Da) but retains albumin/globulins. <10kDa is critical; >10kDa loses too many growth factors.
Base Media Lysine/Arginine-deficient DMEM or RPMIStandard media contains ~0.8mM Lysine. This must be 0.0mM to force uptake of the label.
Label L-Lysine

-

N (98%+ purity)
The

-nitrogen is the backbone amine. High purity prevents isotopic envelope broadening in NMR/MS.
Rescue Supplement ITS (Insulin, Transferrin, Selenium)Replaces critical factors lost during dialysis (Insulin ~5.8kDa is often partially lost or degraded; small hormones are stripped).
Module 2: Experimental Workflow & Visualization

The following diagram illustrates the critical path for adaptation and validation.

SILAC_Workflowcluster_AdaptationAdaptation Phase (Critical)StartStart: Standard CultureDialysisSerum Dialysis / Sourcing(10kDa MWCO)Start->DialysisMediaPrepMedia Formulation(-Lys Media + dFBS + 15N-Lys)Dialysis->MediaPrepMix2525% Labeling Media75% Standard MediaMediaPrep->Mix25Sensitive CellsMix100100% Labeling Media(+ ITS Supplement)MediaPrep->Mix100Robust CellsMix5050% Labeling Media50% Standard MediaMix25->Mix50Mix50->Mix100PassageExpansion (5-6 Doublings)To dilute natural 14N poolMix100->PassageQCQC Check:Inc. Efficiency > 95%?Passage->QCExpExperiment StartQC->ExpYesTroubleSee Troubleshooting(Rescue Cocktails)QC->TroubleNoTrouble->PassageAdjust Protocol

Caption: Logical workflow for transitioning cells from standard conditions to dialyzed isotopic media. Green nodes indicate stable states; Yellow indicates transition states.

Module 3: Troubleshooting & FAQs
Issue 1: "My cells stop dividing or detach after switching to dialyzed FBS."

Diagnosis: Acute Auxotrophy & Growth Factor Withdrawal. Dialysis removes not just amino acids, but also small molecules like IGF-1, thyroxine (T4), and vitamins. Cells dependent on these signaling pathways will arrest.

Corrective Actions:

  • The "Rescue" Cocktail: Supplement your dFBS media with ITS (Insulin-Transferrin-Selenium) . Insulin (a survival factor) is often depleted in dFBS.

  • Titration Strategy: Do not switch 100% immediately.

    • Passage 1: 50% Normal Media / 50% Labeling Media.

    • Passage 2: 25% Normal / 75% Labeling.

    • Passage 3: 100% Labeling Media.

  • Conditioned Media: If cells are extremely sensitive, mix 10% filtered "conditioned" media (from the standard culture) into the dFBS media for the first 24 hours to provide autocrine growth factors.

Issue 2: "Isotopic incorporation is stuck at 80-85%."

Diagnosis: Amino Acid Recycling (Autophagy) or Contamination. Even with 0% light Lysine in the media, cells degrade their own "light" proteins via autophagy, releasing

Corrective Actions:

  • Increase Doublings: You need minimum 5-6 cell doublings to dilute the initial

    
    N proteome to <3%. If your cells grow slowly, this takes longer.
    
  • Check the Dialysis: Ensure your dFBS was dialyzed against a buffer volume at least 50x the serum volume, changed 3-4 times. If using commercial dFBS, try a different lot.

  • Media Refresh Rate: Change media more frequently (every 24 hours) to wash away recycled

    
    N-Lysine excreted by cells.
    
Issue 3: "I see signal splitting or mass shifts I didn't expect."

Diagnosis: Metabolic Conversion (The Proline Problem). While less common for Lysine than Arginine, metabolic stress can cause cells to scavenge. However, in mammals, Lysine is generally essential and not synthesized de novo.

  • Note: If you are using

    
    -
    
    
    N, be aware that while the carbon backbone is stable, transaminases can theoretically swap the nitrogen. However, Lysine catabolism is largely irreversible via the saccharopine pathway, making the
    
    
    -N relatively stable compared to Alanine or Glutamate.

Corrective Actions:

  • Purity Check: Ensure your

    
    N-Lysine source is >98% enriched.
    
  • Arginine-to-Proline Check: If you are also labeling Arginine, excess Arginine can be converted to Proline, complicating the spectra. Add excess unlabeled Proline (200 mg/L) to block this pathway.

Module 4: The "Self-Validating" QC Step

Do not proceed to your expensive NMR or MS experiment without this check:

  • Harvest a small aliquot of cells at Passage 5.

  • Lyse and digest proteins.

  • Run a single LC-MS or 1D-NMR.

  • Calculate Efficiency:

    
    
    
  • Threshold: If <95%, do not proceed. Passage cells 2 more times.

References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits Technical Guide. [1]

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.

  • Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Application Note.

Adjusting pH for L-Lysine:2HCl alpha-15N solubility

Technical Support Center: Adjusting pH for L-Lysine:2HCl ( - N)

Core Technical Overview

L-Lysine:2HCl (


-

N)


121

The critical challenge users face is that the 2HCl form is highly acidic when dissolved in water. The presence of two chloride counter-ions indicates that both the


1
Physicochemical Profile
PropertyValueNotes
Form Dihydrochloride Salt (2HCl)Highly acidic in solution
pKa Values

-COOH: 2.18

-NH

: 8.95

-NH

: 10.53
[1, 2]
Isoelectric Point (pI) ~9.74Solubility is lowest here, but still generally high for Lysine
Native pH (1M in H

O)
< 3.0Requires neutralization for biological use

N Stability
HighIsotope does not exchange at physiological pH

Troubleshooting Guide & FAQs

Q1: Why does my culture media turn yellow (acidic) immediately after adding the Lysine stock?

Diagnosis: The stock solution is likely unbuffered and highly acidic.[1] Explanation: L-Lysine:2HCl releases two protons (

11Solution:Standard Operating Procedure (SOP)
Q2: Will adjusting the pH cause the L-Lysine to precipitate?

Diagnosis: Unlikely, but possible in specific "salting out" conditions.[1] Explanation: Unlike hydrophobic amino acids (e.g., Tyrosine, Leucine), Lysine is extremely soluble in water (>500 g/L).[1] However, at its isoelectric point (pH ~9.7), its solubility is theoretically lowest.[1] Caveat: If you use concentrated NaOH to adjust the pH, you are generating NaCl (salt).[1] Extremely high ionic strength combined with the pI can cause issues, but at typical stock concentrations (50–100 mM), precipitation is rare.[1] Recommendation: Adjust pH slowly. If precipitation occurs, it is likely due to impurities or extremely high saturation; dilute the solution.[1]

Q3: Does the pH adjustment affect the - N label stability?

Diagnosis: No. Explanation: The

1

1Constraint:
Q4: Can I autoclave the pH-adjusted stock solution?

Diagnosis: Not recommended. Explanation: Autoclaving amino acids, especially in the presence of trace sugars or salts, can lead to Maillard reactions (browning) or degradation.[1] Solution: Use 0.22


m sterile filtration11

Standard Operating Procedure (SOP)

Protocol: Preparation of Neutral 100 mM L-Lysine:2HCl ( - N) Stock

Objective: Create a sterile, pH 7.4 stock solution suitable for cell culture (SILAC) or NMR.

Materials:
  • L-Lysine:2HCl (

    
    -
    
    
    N) powder[1]
  • Ultrapure Water (Type 1, 18.2 M

    
    )[1]
    
  • 10 M NaOH (for coarse adjustment) and 1 M NaOH (for fine adjustment)

  • pH Meter (calibrated)

  • 0.22

    
    m Syringe Filter[1]
    
Workflow Diagram:

pH_Adjustment_Protocolcluster_adjustNeutralization PhaseStartStart: Weigh L-Lysine:2HClDissolveDissolve in 80% Final Volume(Ultrapure Water)Start->DissolveMeasure_pHMeasure Initial pH(Expected: < 3.0)Dissolve->Measure_pHAdd_BaseAdd NaOH dropwise(Monitor heat generation)Measure_pH->Add_BaseCheck_pHCheck pHAdd_Base->Check_pHDecisionpH = 7.2 - 7.4?Check_pH->DecisionDecision->Add_BasepH < 7.2Final_VolAdjust to Final Volumewith WaterDecision->Final_VolYesFilterSterile Filter (0.22 µm)Final_Vol->FilterStorageAliquot and Freeze (-20°C)Filter->Storage

Caption: Step-by-step workflow for preparing a pH-neutral stock solution of L-Lysine:2HCl.

Step-by-Step Instructions:
  • Calculation: Calculate the mass required.

    • Example: For 10 mL of 100 mM stock:

    • MW (approx) = 146.19 (Lys) + 1 (15N) + 72.9 (2HCl) ≈ 220 g/mol .[1]

    • Mass =

      
      .[1]
      
  • Dissolution: Add the powder to a beaker containing approximately 80% of the final volume of ultrapure water. Stir until fully dissolved.

    • Note: The solution will be clear but highly acidic.[1]

  • Neutralization (Critical Step):

    • Place the beaker on a magnetic stirrer with a pH probe submerged.[1]

    • Slowly add NaOH (Sodium Hydroxide).[1]

    • Observation: You will need 2 molar equivalents of NaOH just to neutralize the HCl counter-ions before the pH starts rising significantly towards neutral.[1]

    • Caution: The reaction is exothermic.[1] If preparing large volumes (>100 mL), cool the beaker on ice.

    • Adjust pH to 7.2 – 7.4 .

  • Final Volume: Transfer to a volumetric flask or graduated cylinder and top up to the final volume with water.

  • Sterilization: Pass the solution through a 0.22

    
    m PES filter  into a sterile container.
    
  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Scientific Context: Protonation States

Understanding the charge state is vital for NMR and binding studies.[1] The diagram below illustrates the dominant species of Lysine at different pH levels.

Lysine_SpeciesSpecies1Fully Protonated(+2 Charge)pH < 2.2(COOH, NH3+, NH3+)Species2Monocation(+1 Charge)pH 2.2 - 9.0(COO-, NH3+, NH3+)Species1->Species2pKa1 (COOH) ~2.18Species3Zwitterion/Neutral(Net 0 Charge)pH 9.0 - 10.5(COO-, NH2, NH3+)Species2->Species3pKa2 (alpha-NH3) ~8.95Species4Anion(-1 Charge)pH > 10.5(COO-, NH2, NH2)Species3->Species4pKa3 (epsilon-NH3) ~10.53

Caption: Protonation states of Lysine.[1][3][4] At physiological pH (7.4), Lysine exists primarily as a cation (+1) with both amino groups protonated.[1]

Note on "Neutral" Stock: When we adjust the stock to pH 7.4, the molecule itself carries a net positive charge (+1), but the solution is neutral.[1] This mimics the physiological state of lysine in the cytoplasm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5962, L-Lysine.[1] PubChem. Available at: [Link][1]

  • University of Calgary. Table of pKa and pI values for Amino Acids. Department of Chemistry. Available at: [Link] (Note: Generalized academic reference for amino acid constants).[1]

Validation & Comparative

Validation of alpha-15N lysine incorporation efficiency by MS

Author: BenchChem Technical Support Team. Date: February 2026

Validation of


-

N Lysine Incorporation Efficiency by MS

Executive Summary

The validation of


-

N Lysine
incorporation presents a unique analytical challenge compared to standard SILAC (e.g., Lys8, Arg10). While standard heavy amino acids introduce a mass shift sufficient to separate the labeled peptide entirely from the unlabeled envelope (e.g., +8 Da),

-

N Lysine introduces a nominal mass shift of only +0.997 Da .

This results in a labeled monoisotopic peak that overlaps directly with the M+1 (


C)  isotope of any residual unlabeled peptide. Consequently, standard "Heavy/Light" peak area ratios are invalid. Accurate validation requires isotopic envelope deconvolution  and high-resolution mass spectrometry (HRMS) to distinguish the specific nitrogen mass defect or, more commonly, to fit the experimental isotopic distribution against theoretical models.

This guide provides an advanced workflow for validating


-

N Lysine efficiency, specifically addressing the mathematical and metabolic nuances of single-atom labeling.

Part 1: Comparative Analysis of Labeling Reagents

Before initiating validation, it is critical to understand why


-

N Lysine is chosen over alternatives and the specific analytical penalties it incurs.

Table 1: Technical Comparison of Lysine Isotope Labeling Reagents

Featurengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

N Lysine
Standard SILAC (Lys8)Uniform

N (U-

N)
Isotope Composition

N at

-amine only

C

,

N

(Full Lysine)
All Nitrogens (

N)
Mass Shift (

m)
+0.9970 Da +8.0142 DaVariable (depends on residue count)
MS1 Spectrum Overlaps with natural

C envelope.
Distinct pair (Doublet).Complex global shift.
Quantification Method Isotopic Distribution Fitting (Deconvolution).Precursor Peak Area Ratio (H/L).Global spectral matching.
Primary Application NMR Backbone Assignment; Targeted Nitrogen Flux.Quantitative Proteomics; Turnover studies.Structural Biology (NMR); Global Metabolism.
Metabolic Risk Low (Lysine

-N is relatively stable).
Very Low.N/A (Everything is labeled).

Part 2: The Validation Workflow

This protocol is designed to validate incorporation efficiency >95% while ruling out metabolic scrambling (transamination of the


-

N label to Glutamate/Alanine).
Phase 1: Cell Culture & Labeling[2][3]
  • Objective: Achieve steady-state labeling equilibrium.

  • Reagents:

    • Custom DMEM/RPMI (Lysine/Arginine deficient).

    • Dialyzed Fetal Bovine Serum (dFBS) (Critical to remove natural Lysine).

    • L-Lysine

      
       2HCl (
      
      
      
      -
      
      
      N, 98% enrichment).[1][2]

Protocol Steps:

  • Adaptation: Thaw cells directly into media containing

    
    -
    
    
    
    N Lysine.
  • Passaging: Maintain cells in log phase for at least 6 cell doublings . This ensures dilution of the initial unlabeled proteome to <1.5% (

    
    ).
    
  • Harvest: Collect

    
     cells. Wash 3x with ice-cold PBS to remove free extracellular labeled amino acids.
    
Phase 2: Sample Preparation (Bottom-Up Proteomics)
  • Lysis: Lyse in 8M Urea or 2% SDS buffer.

  • Digestion: Use Trypsin .[3][4]

    • Expert Insight: Trypsin cleaves C-terminal to Lysine and Arginine. Every Lysine-containing peptide will carry exactly one C-terminal Lysine (unless it is a C-terminal peptide of the protein or a missed cleavage). This simplifies the mass shift prediction to exactly +1 Da for most peptides.

  • Desalting: C18 StageTip or SPE column.

Phase 3: High-Resolution MS Acquisition
  • Instrument: Orbitrap (Exploris/Tribrid) or high-res Q-TOF.

  • Resolution Setting: Minimum 60,000 @ m/z 200 (Recommended: 120,000).

    • Reasoning: While splitting the

      
      N/
      
      
      
      C doublet (
      
      
      mDa) requires ultra-high resolution (
      
      
      ), a resolution of 60k is sufficient to accurately define the shape of the isotopic envelope for curve fitting.
  • Method: Data Dependent Acquisition (DDA).

Part 3: Data Analysis & Calculation Logic

This is the most critical deviation from standard SILAC. You cannot simply integrate "Light" and "Heavy" peaks because they are not distinct.

The Calculation Problem

In a standard peptide:

  • Unlabeled (0%): Monoisotopic peak (M) is dominant. M+1 is ~10-20% height (due to natural

    
    C).
    
  • 100%

    
    -
    
    
    
    N Labeled:
    The "M" peak disappears. The "M+1" peak becomes the dominant peak (composed of
    
    
    N). The "M+2" peak increases (due to
    
    
    N +
    
    
    C).
Step-by-Step Calculation Protocol
  • Identify Lysine-Containing Peptides: Filter search results for peptides ending in Lysine (K).

  • Extract Isotopic Envelope: For a high-confidence peptide (e.g., VLVLDTDYK), extract the MS1 intensity of M, M+1, M+2, and M+3.

  • Calculate Theoretical Distributions:

    • Use a calculator (e.g., EnviPat or Python pyopenms) to generate the theoretical distribution for the peptide with natural isotopes.

    • Generate the theoretical distribution for the peptide assuming 100%

      
      N incorporation at the Lysine position.
      
  • Least-Squares Fitting (The Solver): Solve for

    
     (fraction labeled) where:
    
    
    
    

    If

    
     across the top 20 most abundant Lys-peptides, validation is successful.
    
Visualizing the Shift

IsotopeShift Unlabeled Unlabeled Peptide (Natural Abundance) Spectrum_Unlabeled Spectrum A (0%) M (100%) M+1 (~15%) Unlabeled->Spectrum_Unlabeled Mass Spec Labeled alpha-15N Labeled Peptide (+0.997 Da) Spectrum_Labeled Spectrum B (100%) M (~0%) M+1 (100%) (Shifted Centroid) Labeled->Spectrum_Labeled Mass Spec Analysis Data Analysis: Fit Observed Envelope to Theoretical Model Spectrum_Unlabeled->Analysis Reference Spectrum_Labeled->Analysis Input

Caption: The


-

N label shifts the isotopic centroid. The "M" peak of the labeled peptide aligns with the "M+1" of the unlabeled, requiring distribution fitting rather than peak pairing.

Part 4: Self-Validation & Troubleshooting (Scrambling)

A major risk with single-nitrogen labeling is metabolic scrambling . If the cell transaminates the


-amine, the 

N may end up in Glutamate or Alanine, reducing the Lysine signal and confusing the data.

The "Scrambling Check" Protocol:

  • Select Control Peptides: Choose 5 high-abundance peptides that contain Glutamate (E) or Alanine (A) but NO Lysine (K) (e.g., Arginine-terminated peptides).

  • Analyze Isotopes: Check the M vs. M+1 ratio for these peptides.

  • Pass Criteria: The isotopic distribution of these non-Lysine peptides must match the natural abundance theoretical distribution.

    • Fail: If Glutamate-containing peptides show an elevated M+1, the

      
      -
      
      
      
      N is being metabolized and reused. The labeling efficiency data for Lysine is compromised.

ScramblingCheck Input Harvested Proteome Split Select Peptides Input->Split LysPeptides Lysine-Containing Peptides (Target) Split->LysPeptides ArgPeptides Arg-only Peptides (Control) Split->ArgPeptides Check1 Check M+1 Intensity LysPeptides->Check1 Check2 Check M+1 Intensity ArgPeptides->Check2 Result1 M+1 Dominant? (Expected) Check1->Result1 Result2 M+1 Elevated? Check2->Result2 OutcomePass VALIDATION PASS Specific Incorporation Result2->OutcomePass No (Natural) OutcomeFail VALIDATION FAIL Metabolic Scrambling Result2->OutcomeFail Yes (Scrambled)

Caption: Workflow to distinguish specific incorporation from metabolic scrambling using Arginine-terminated control peptides.

References

  • Cambridge Isotope Laboratories. L-Lysine[1]·2HCl (

    
    -
    
    
    
    N, 98%) Product Page.[1][2]Link
  • MacCoss, M. J., et al. (2005). Measurement of the isotope enrichment of peptide and protein threonine and leucine with mass spectrometry. Analytical Chemistry.[3][5] (Demonstrates isotopic envelope fitting logic). Link

  • Papes, F., et al. (2001).

    
    -nitrogen stability and potential transamination risks). Link
    
  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents. (General cell culture adaptation protocols). Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. (Foundational algorithms for isotope pattern matching). Link

Sources

Navigating Proteome Dynamics: A Comparative Guide to α-¹⁵N Lysine and D₃-Leucine for Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular biology and drug development, understanding the dynamics of the proteome is paramount. Proteins are not static entities; they are in a constant state of flux, undergoing continuous synthesis and degradation in a process known as protein turnover. Quantifying the rate of this turnover provides a crucial window into the health, function, and adaptability of biological systems. Stable isotope labeling, coupled with mass spectrometry, stands as the gold standard for these measurements, offering unparalleled precision.[1][2]

Among the array of available tracers, α-¹⁵N Lysine and D₃-Leucine have emerged as two of the most robust and widely adopted tools. However, the choice between them is not arbitrary. Each possesses unique biochemical properties and methodological nuances that make it more or less suitable for specific experimental designs and biological questions. This guide provides an in-depth, objective comparison of these two powerful tracers, grounded in experimental evidence and practical insights, to empower researchers in making the most informed decision for their protein turnover studies.

The Foundation: Stable Isotope Labeling in Protein Turnover

The core principle behind using stable isotope tracers is elegant in its simplicity. A "heavy," non-radioactive version of an essential amino acid is introduced into a biological system (cells, tissues, or a whole organism).[2] As new proteins are synthesized, they incorporate this heavy amino acid. By using mass spectrometry to distinguish between the "light" (natural abundance) and "heavy" versions of peptides, we can precisely quantify the rate at which new proteins are being made—the fractional synthesis rate (FSR).[3][4]

This process, often referred to as metabolic labeling, allows for the direct measurement of protein synthesis.[5] When conducted over a time course, it enables the calculation of protein half-lives, providing a comprehensive picture of proteome dynamics.[5][6]

Methodological Deep Dive: α-¹⁵N Lysine

Alpha-¹⁵N Lysine is a stable isotope-labeled amino acid where the nitrogen atom in the alpha-amino group is replaced with the heavy ¹⁵N isotope. This seemingly subtle change has profound implications for its use as a tracer.

Mechanism and Application

The primary application of ¹⁵N-lysine is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[5][6][7] In a typical pulse-SILAC experiment for turnover studies, cells are cultured in a medium containing ¹⁵N-lysine.[5] As proteins are newly synthesized, they incorporate this heavy lysine. By harvesting cells at different time points and analyzing the ratio of heavy to light peptides, a protein's synthesis rate can be determined.[5][6]

One of the key advantages of using a ¹⁵N-labeled amino acid is that the mass shift is dependent on the number of nitrogen atoms in the peptide, which can be calculated from its sequence.[8] This provides an additional layer of confidence in peptide identification.[9]

Experimental Workflow: Pulse-SILAC with α-¹⁵N Lysine

The workflow for a typical pulse-SILAC experiment is a multi-step process that requires careful planning and execution.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture (Standard Medium) B 2. Medium Switch (Pulse with ¹⁵N-Lysine) A->B C 3. Time-Course Harvest (e.g., 0, 6, 12, 24, 48h) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Digestion (e.g., Trypsin) D->E F 6. Peptide Cleanup (e.g., Desalting) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing (Peptide ID & Quantification) G->H I 9. Turnover Rate Calculation (FSR & Half-life) H->I

Caption: Workflow for a pulse-SILAC experiment using α-¹⁵N Lysine.

Methodological Deep Dive: D₃-Leucine

D₃-Leucine is a deuterated stable isotope tracer, where three hydrogen atoms on the leucine side chain are replaced with deuterium (²H or D). Leucine is an essential amino acid that plays a critical role in stimulating muscle protein synthesis, making it a physiologically relevant tracer.[10][11][12][13]

Mechanism and Application

Similar to ¹⁵N-lysine, D₃-leucine is incorporated into newly synthesized proteins. The resulting mass shift of +3 Da for each incorporated D₃-leucine allows for the differentiation of "new" and "old" proteins by mass spectrometry.[7]

D₃-leucine is particularly well-suited for in vivo studies in organisms, including humans, due to its rapid incorporation and the fact that deuterium is a naturally occurring isotope, albeit at very low abundance. It can be administered through infusion or as a bolus, and its incorporation into tissue proteins, such as skeletal muscle, can be measured over time.[14] Another common approach for in vivo studies is the use of heavy water (D₂O), which leads to the deuteration of non-essential amino acids.[15][16]

Experimental Workflow: In Vivo Protein Synthesis Measurement with D₃-Leucine

Measuring protein synthesis in a whole organism introduces additional complexities, such as tracer delivery and tissue sampling.

D3_Leucine_Workflow cluster_in_vivo In Vivo Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Tracer Administration (e.g., Infusion or Bolus of D₃-Leucine) B 2. Time-Course Tissue Biopsy (e.g., Muscle) A->B C 3. Blood Sampling (Precursor Enrichment) A->C D 4. Tissue Homogenization & Protein Isolation B->D G 7. GC-MS or LC-MS Analysis C->G E 5. Protein Hydrolysis D->E F 6. Amino Acid Derivatization E->F F->G H 8. Isotopic Enrichment Measurement G->H I 9. FSR Calculation H->I

Caption: In vivo workflow for measuring protein synthesis with D₃-Leucine.

Head-to-Head Comparison: α-¹⁵N Lysine vs. D₃-Leucine

The choice between these two tracers hinges on a careful consideration of their respective strengths and weaknesses in the context of the intended experiment.

Featureα-¹⁵N LysineD₃-LeucineRationale & Causality
Primary Application In vitro (SILAC)In vivo (whole organisms)¹⁵N-lysine is ideal for controlled cell culture environments, while D₃-leucine is more readily applicable to systemic administration in animals and humans.
Labeling Efficiency High in cell cultureCan be variable in vivoComplete labeling is achievable in vitro with SILAC. In vivo, tracer dilution and distribution can affect labeling efficiency.
Metabolic Considerations Lysine is an essential amino acid with a well-defined metabolic fate into protein synthesis.Leucine not only serves as a building block but also acts as a signaling molecule to stimulate protein synthesis via the mTORC1 pathway.[10][17]The signaling properties of leucine could potentially perturb the system being measured, a factor to consider in experimental design.
Mass Spectrometry Variable mass shift (depends on number of nitrogens).[8]Fixed mass shift (+3 Da per leucine).The variable shift of ¹⁵N can aid in peptide identification but may complicate data analysis. The fixed shift of D₃-leucine simplifies quantification.
Data Analysis Requires software capable of handling variable mass shifts.[8]Relatively straightforward quantification of heavy vs. light peptide pairs.Specialized algorithms are needed for accurate quantification of ¹⁵N-labeled peptides.
Cost Generally higherGenerally lowerThe synthesis of ¹⁵N-labeled amino acids is often more complex and expensive than deuteration.
Potential Issues Arginine-to-proline conversion in some cell lines can complicate SILAC experiments.Potential for isotope effects, although generally considered minimal with deuterium. Discrimination between isomeric leucine and isoleucine can be challenging.[18][19]These are known technical challenges that need to be accounted for in experimental design and data analysis.

Decision Framework: Choosing the Right Tracer

To aid in the selection process, consider the following decision tree:

Decision_Tree A What is the experimental system? B Cell Culture (In Vitro) A->B In Vitro C Whole Organism (In Vivo) A->C In Vivo D α-¹⁵N Lysine (SILAC) B->D E D₃-Leucine C->E

Caption: Decision tree for tracer selection based on the experimental system.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of your findings, adhering to validated protocols is essential.

Protocol 1: Pulse-SILAC for Protein Turnover with α-¹⁵N Lysine

Objective: To measure protein half-lives in cultured cells.

  • Cell Culture Preparation: Culture cells in standard DMEM supplemented with 10% dialyzed fetal bovine serum, L-arginine, and "light" L-lysine. Grow cells to ~70-80% confluency.

  • Isotope Labeling (Pulse): Aspirate the "light" medium and replace it with "heavy" SILAC medium, identical to the standard medium but containing ¹⁵N-L-lysine. This marks the t=0 time point.

  • Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the medium switch. Wash cells with ice-cold PBS and store pellets at -80°C.

  • Protein Extraction and Digestion:

    • Lyse cell pellets in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Perform in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a software suite capable of SILAC analysis (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios at each time point.

    • Calculate the fraction of newly synthesized protein for each identified protein.

    • Determine the protein half-life by fitting the data to a one-phase exponential decay model.

Protocol 2: In Vivo Muscle Protein Synthesis with D₃-Leucine

Objective: To measure the fractional synthesis rate (FSR) of muscle protein in a rodent model.

  • Tracer Administration: Administer a flooding dose of D₃-leucine (e.g., 150 mg/kg body weight) via intraperitoneal injection. This method rapidly equilibrates the intracellular and plasma precursor pools.[1]

  • Tissue and Blood Collection: At a predetermined time point (e.g., 30 minutes) after injection, collect a blood sample via cardiac puncture and harvest the target muscle (e.g., gastrocnemius).

  • Sample Processing:

    • Plasma: Deproteinate the plasma sample and analyze the supernatant for D₃-leucine enrichment to determine the precursor pool enrichment.

    • Muscle: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze the protein pellet to free amino acids.

  • Derivatization and Analysis:

    • Derivatize the amino acids from both plasma and muscle hydrolysates (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

    • Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to measure the isotopic enrichment of leucine.

  • FSR Calculation: Calculate the FSR using the following formula:

    • FSR (%/hour) = (E_protein / E_precursor) * (1 / time) * 100

    • Where E_protein is the enrichment of D₃-leucine in muscle protein, E_precursor is the enrichment in the plasma precursor pool, and time is the incorporation period in hours.[4]

Conclusion

Both α-¹⁵N Lysine and D₃-Leucine are indispensable tools for the quantitative study of protein turnover. The optimal choice is dictated by the experimental system and the specific biological question at hand. For in vitro cell culture models where precise control and comprehensive proteome-wide analysis are desired, α-¹⁵N Lysine in a SILAC workflow is often the superior choice. For in vivo studies in whole organisms, particularly for assessing the dynamics of specific tissues like skeletal muscle, D₃-Leucine provides a robust and physiologically relevant approach.

By understanding the fundamental principles, methodological workflows, and comparative advantages of each tracer, researchers can design more rigorous experiments, generate higher quality data, and ultimately gain deeper insights into the dynamic nature of the proteome in health and disease.

References

  • MDPI. (n.d.). Effect of Lysine Supplementation in Low-Protein Diets on Nutrients Digestion, Growth Performance, Serum Biomarkers, and Production Performance of Female Blue Foxes (Alopex lagopus) in Fur-Growing Phase. Available from: [Link]

  • Healthline. (2022, November 15). 4 Impressive Health Benefits of Lysine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Available from: [Link]

  • bioRxiv. (2020, November 23). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. Available from: [Link]

  • PubMed. (n.d.). Regulation of skeletal muscle protein degradation and synthesis by oral administration of lysine in rats. Available from: [Link]

  • PubMed. (2020, June 9). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Available from: [Link]

  • National Center for Biotechnology Information. (2018, February 26). Is leucine content in dietary protein the key to muscle preservation in older women?. Available from: [Link]

  • National Center for Biotechnology Information. (2023, November 15). l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An Update on Protein, Leucine, Omega-3 Fatty Acids, and Vitamin D in the Prevention and Treatment of Sarcopenia and Functional Decline. Available from: [Link]

  • YouTube. (2016, July 24). De novo peptide sequencing from mass spectrometry data. Available from: [Link]

  • National Center for Biotechnology Information. (2023, January 19). Effects of Whey Protein, Leucine, and Vitamin D Supplementation in Patients with Sarcopenia: A Systematic Review and Meta-Analysis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. Available from: [Link]

  • PubMed. (2022, March 10). Protein turnover models for LC-MS data of heavy water metabolic labeling. Available from: [Link]

  • ResearchGate. (2008, September 4). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Protein turnover, amino acid requirements and recommendations for athletes and active populations. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy. Available from: [Link]

  • Springer Link. (n.d.). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Available from: [Link]

  • PubMed. (n.d.). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Available from: [Link]

  • ACS Publications. (2023, April 14). Comprehensive Characterization of Protein Turnover by Comparative SILAC Labeling Analysis in 3T3-L1. Available from: [Link]

  • The Physiological Society. (n.d.). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. Available from: [Link]

  • Dietitians On Demand. (2023, September 25). Leucine's role in muscle synthesis. Available from: [Link]

  • West Virginia University. (2021, December 15). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Available from: [Link]

  • Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. Available from: [Link]

  • Oxford Academic. (n.d.). Protein turnover models for LC–MS data of heavy water metabolic labeling. Available from: [Link]

  • UKnowledge. (2025, August 11). DEVELOPMENT OF A STABLE ISOTOPE METHOD TO MEASURE PROTEIN FRACTIONAL SYNTHESIS RATE IN EQUINE SKELETAL MUSCLE. Available from: [Link]

  • National Center for Biotechnology Information. (2020, May 11). Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris Muscles. Available from: [Link]

  • ACS Publications. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Available from: [Link]

  • EMBL-EBI. (n.d.). Protein and peptide turnover measurements using pulsed SILAC-TMT approach. Available from: [Link]

  • ACS Publications. (2021, March 4). Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling. Available from: [Link]

  • ACS Publications. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Available from: [Link]

  • MDPI. (n.d.). Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy. Available from: [Link]

  • Frontiers. (n.d.). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Available from: [Link]

  • bioRxiv. (2024, June 4). Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. Available from: [Link]

  • ResearchGate. (2025, August 6). Review of Lysine Metabolism with a Focus on Humans. Available from: [Link]

  • ACS Publications. (2014, May 19). Efficient Calculation of Exact Fine Structure Isotope Patterns via the Multidimensional Fourier Transform. Available from: [Link]

  • PubMed. (2014, July 15). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of stable isotope research – with special reference to protein metabolism. Available from: [Link]

  • UTMB. (n.d.). Protein turnover. Available from: [Link]

  • Springer Link. (n.d.). The Protein Protocols Handbook. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Available from: [Link]

Sources

Comparison of alpha-15N lysine suppliers and isotopic purity

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Alpha-15N Lysine: Sourcing, Purity Validation, and Experimental Impact

Executive Summary: The Specificity of Alpha-Labeling

In high-resolution NMR spectroscopy and precise metabolic tracing, "generic" uniformly labeled (


N

) Lysine is often insufficient.[1] Alpha-15N Lysine (L-Lysine-

-

N) is a precision tool.[1] Unlike uniform labeling, which labels both the

-amine and the side-chain

-amine,

-selective labeling eliminates spectral crowding in the side-chain region of NMR spectra and allows for the distinct tracking of nitrogen fate in metabolic flux analysis (MFA).[1]

This guide objectively compares the primary commercial sources of Alpha-15N Lysine, analyzes the critical impact of salt stoichiometry on media formulation, and provides a self-validating Quality Control (QC) protocol to ensure isotopic fidelity.[1]

Supplier Landscape & Technical Comparison

While many suppliers offer Uniform (


C, 

N) Lysine for SILAC, sources for regiospecific Alpha-15N Lysine are limited.[1] The two dominant verified sources are Cambridge Isotope Laboratories (CIL) and Sigma-Aldrich (Merck) .[1]
Comparative Specification Matrix
FeatureCambridge Isotope Labs (CIL) Sigma-Aldrich (Merck) Euriso-Top
Catalog Code NLM-143 608963 NLM-143 (CIL Subsidiary)
Product Name L-Lysine[1]·2HCl (

-

N)
L-Lysine-2-

N HCl
L-Lysine[1][2][3][4][5]·2HCl (

-

N)
Isotopic Enrichment 98 atom %

N
98 atom %

N
98 atom %

N
Chemical Purity (CP)

98%

99%

98%
Salt Form Dihydrochloride (2HCl) Monohydrochloride (HCl) *Dihydrochloride (2HCl)
Chiral Purity L-Isomer > 99%L-Isomer (Optical rotation verified)L-Isomer > 99%
Primary Application NMR, Metabolic TracingMetabolic Tracing, SynthesisNMR (Europe Focus)

⚠️ CRITICAL TECHNICAL NOTE: Salt Stoichiometry

  • CIL (2HCl): MW

    
     220.10  g/mol . Contains two chloride ions.
    [1][6] *   Sigma (HCl):  MW 
    
    
    
    183.64 g/mol . Contains one chloride ion. [1][6] * Impact: If you swap suppliers, you must recalculate the mass added to your media.[1] Using the 2HCl mass for the HCl product will result in a ~20% overdose of Lysine, potentially altering metabolic flux or growth rates.[1]

Scientific Rationale: Why Alpha-15N?

The choice of


-

N over U-

N is dictated by the biological fate of the nitrogen atoms.[1] In mammalian and microbial systems, the

-amino group and

-amino group follow divergent pathways.[1]
Pathway Visualization: Metabolic Fate of Lysine Nitrogens

LysineMetabolism cluster_legend Isotopic Tracing Logic Lysine L-Lysine (Alpha-15N vs Epsilon-15N) Glutamate Glutamate-15N (Alpha-N Fate) Lysine->Glutamate Transaminase (Transfer of Alpha-N) Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase (Epsilon-N retained) AlphaKetoglutarate Alpha-Ketoglutarate AlphaKetoglutarate->Glutamate Acceptor AASA Alpha-Aminoadipic Semialdehyde Saccharopine->AASA Saccharopine Dehydrogenase GlutamateEpsilon Glutamate (via distinct transamination) AASA->GlutamateEpsilon Downstream Metabolism Alpha-15N Alpha-15N Label Epsilon-15N Epsilon-15N Label

Figure 1: Divergent metabolic fates. Alpha-15N (Blue path) is rapidly transaminated to form Glutamate-15N, whereas Epsilon-15N (Red path) is retained in the lysine catabolic intermediates (Saccharopine pathway) before eventual release.[1]

Self-Validating QC Protocol

Trusting the Certificate of Analysis (CoA) is standard, but in critical drug development or structural biology, verification is mandatory .[1] The following protocol allows you to validate Isotopic Enrichment (IE) and Chemical Purity (CP) using standard LC-MS.

Protocol: Derivatization & LC-MS Validation

Objective: Determine the ratio of unlabeled (


) to labeled (

) Lysine.

Reagents:

  • Alpha-15N Lysine sample (dissolved to 1 mM in water).

  • Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) reagent.

  • Acetonitrile (ACN) and Ammonium Formate buffer.

Workflow:

  • Derivatization: Lysine is polar and difficult to retain on C18 columns. Derivatize with Fmoc-Cl to add hydrophobicity.

    • Mix 50 µL Sample + 50 µL Borate Buffer (pH 8.5) + 100 µL Fmoc-Cl (5 mM in ACN).

    • Incubate at RT for 10 mins.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% ACN over 10 mins.

    • Detection: ESI Positive Mode.

  • Data Interpretation (The Calculation):

    • Fmoc-Lysine (Bis-Fmoc) theoretical Mass (

      
      ): ~592.26 Da.[1]
      
    • Target Mass (

      
      ):  593.26 Da (Alpha-15N).
      
    • Impurity Check: Look for

      
       (592.26). Any signal here represents unlabeled impurity.
      
    • Formula:

      
      [1]
      
QC Workflow Diagram

QCWorkflow Sample Lyophilized Alpha-15N Lysine Weighing Gravimetric Prep (Correct for HCl/2HCl) Sample->Weighing Deriv Fmoc Derivatization (Increases Hydrophobicity) Weighing->Deriv LCMS High-Res LC-MS (Orbitrap/Q-TOF) Deriv->LCMS Analysis Isotopic Envelope Analysis LCMS->Analysis Pass PASS: >98% Enrichment No M+0 Peak Analysis->Pass Ratio > 98:2 Fail FAIL: Significant M+0 or D-Isomer Detected Analysis->Fail Ratio < 98:2

Figure 2: Quality Control Workflow. This self-validating loop ensures that the reagent meets the strict requirements of NMR or quantitative proteomics before precious samples are committed.[1]

Expert Recommendations

  • For NMR Backbone Assignment:

    • Recommendation: Use CIL (NLM-143) .

    • Reasoning: The 2HCl salt form is the industry standard for NMR buffers. CIL's batch-to-batch consistency in isotopic enrichment (>98%) minimizes artifacts in HSQC spectra where incomplete labeling can cause "shadow" peaks.[1]

  • For Metabolic Flux Analysis (MFA):

    • Recommendation: Sigma (608963) is a viable alternative, often with faster availability in general supply chains.[1]

    • Caution: You must account for the Monohydrochloride (HCl) form. If your protocol assumes 2HCl, you will add too much Lysine, potentially triggering feedback inhibition of lysine biosynthesis pathways in auxotrophic strains.[1]

  • Cost vs. Purity:

    • While generic "SILAC Lysine" (U-13C, U-15N) is often cheaper due to bulk production for proteomics, it is unsuitable for specific mechanistic studies requiring alpha-nitrogen tracing.[1] Do not substitute unless your experimental question allows for global labeling.

References

  • Cambridge Isotope Laboratories. L-Lysine·2HCl (α-15N, 98%) Product Specification.Link[1]

  • Sigma-Aldrich. L-Lysine-2-15N hydrochloride Product Specification.[1][2]Link[1]

  • MedChemExpress. Stable Isotope Labeled L-Lysine Applications.Link[1]

  • National Institutes of Health (NIH). Expression and purification of 15N isotope-labeled peptides.Link[1]

  • Euriso-Top. L-Lysine Alpha-15N Availability.Link[1]

Sources

Verifying stereochemical purity of L-Lysine:2HCl (alpha-15N)

Verifying Stereochemical Purity of L-Lysine:2HCl ( - N): A Comparative Technical Guide

Executive Summary

In metabolic tracking and structural biology (NMR), the integrity of isotopic reagents is non-negotiable. For L-Lysine:2HCl (


-

N)

This guide moves beyond basic Certificate of Analysis (CoA) checks. We compare three verification methods, ranging from rapid pharmacopeial standards to high-sensitivity chromatographic techniques.

The Verdict:

  • For Routine ID: Polarimetry (USP Method).

  • For High-Sensitivity Purity (>99.5% ee): Marfey’s Analysis (HPLC) is the Gold Standard.

  • For Non-Destructive Isotope Confirmation:

    
    H-NMR with Chiral Solvating Agents (CSAs) .
    

The Challenge: Why Lysine is Unique

Verifying


  • Dual Amine Functionality: Lysine contains two primary amines (

    
     and 
    
    
    ). Derivatization reagents (like Marfey’s) will react with both, potentially creating complex chromatograms (mono- vs. bis-derivatives) if stoichiometry is not controlled.
  • Salt Interference: The :2HCl salt form is acidic. Reaction buffers must have sufficient buffering capacity to neutralize the salt and allow nucleophilic attack during derivatization.

  • Isotopic Cost: The material is expensive. Methods must minimize sample consumption.

Comparative Analysis of Methods

FeatureMethod A: Polarimetry (USP) Method B: Direct Chiral HPLC Method C: Marfey's Analysis (Derivatization)
Principle Optical Rotation of Plane Polarized LightLigand Exchange / Crown Ether ComplexationDiastereomer formation via FDAA reagent
Sensitivity Low (Requires >1% impurity to detect)High (<0.1% impurity detection)Ultra-High (<0.05% impurity detection)
Sample Req. High (~200-400 mg for reliable reading)Low (<1 mg)Minimal (<0.1 mg)
Cost LowHigh (Expensive Columns)Moderate (Standard C18 Column)
Lysine Specifics Susceptible to pH/Salt varianceRequires acidic mobile phase (pH 1-2)Requires excess reagent (Bis-tagging)
Recommendation Reject for isotope purity checksAccept (If column available)Recommended (Gold Standard)

Primary Protocol: Marfey’s Analysis (The Gold Standard)

This method utilizes 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent.[1] It reacts with the amino groups to form diastereomers.[1][2][3] Because L-FDAA is chiral, the resulting L-FDAA-L-Lys and L-FDAA-D-Lys complexes have different physical properties and separate easily on a standard C18 HPLC column.

Critical Modification for Lysine: You must drive the reaction to the bis-derivative (labeling both


Reagents[1][2][4][5][6][7]
  • Marfey’s Reagent (FDAA): 1% (w/v) in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO

    
    ). Note: Higher molarity is used here to counteract the 2HCl salt.
    
  • Quench: 2 M HCl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% TFA or Formic Acid.

Step-by-Step Workflow

MarfeysProtocolcluster_logicMechanismStartSample PreparationDissolve 0.5 mg L-Lys:2HCl (15N)in 50 µL H2OBufferNeutralizationAdd 20 µL 1M NaHCO3(Crucial for 2HCl salt)Start->BufferReactDerivatizationAdd 100 µL FDAA (Excess)Ensures Bis-derivatizationBuffer->ReactIncubateIncubation40°C for 60 minsProtect from lightReact->IncubateMechL-FDAA + (L/D)-Lysine -> (L-L) & (L-D) DiastereomersReact->MechQuenchQuenchAdd 20 µL 2M HClStops reaction, acidifies for HPLCIncubate->QuenchAnalyzeHPLC AnalysisC18 Column, UV 340nmQuench->Analyze

Figure 1: Optimized Marfey's Analysis Workflow for Lysine:2HCl.

HPLC Conditions & Data Interpretation[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 40 minutes. (Diastereomers are hydrophobic).

  • Detection: Absorbance at 340 nm (specific to the dinitrophenyl group).

Expected Results:

  • L-L Isomer (Target): Elutes later (more hydrophobic interaction).

  • L-D Isomer (Impurity): Elutes earlier.

  • Calculation:

    
    
    

Secondary Protocol: H-NMR with Chiral Solvating Agents

If you wish to verify the

The Principle

A Chiral Solvating Agent (CSA), such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Pirkle's Alcohol , forms a transient diastereomeric complex with the Lysine amines. This induces a chemical shift difference (


The Isotope Advantage: The




doublet


Workflow
  • Solvent: Dissolve 5-10 mg of L-Lysine:2HCl (

    
    -
    
    
    N) in 600 µL D
    
    
    O (or CD
    
    
    OD if using organic soluble CSAs).
  • Baseline Scan: Acquire a standard

    
    H-NMR. Confirm the 
    
    
    -H doublet (verifies
    
    
    N label).
  • CSA Addition: Add 2-3 equivalents of the CSA.

  • Chiral Scan: Acquire

    
    H-NMR.[4]
    
    • Pure L: The

      
      -H doublet shifts but remains a single doublet system.
      
    • Racemic/Impure: You will see two sets of doublets (one for L-complex, one for D-complex).

Rapid ID: Polarimetry (USP Standard)

Use this only for identity confirmation, not for high-precision purity.

  • Standard: USP <781S>[5]

  • Solution: 80 mg/mL in 6 N Hydrochloric Acid.[6][5]

  • Acceptance Criteria: Specific Rotation

    
     between +20.4° and +21.4° .
    
  • Warning: The high concentration of HCl is required to standardize the ionization state of the amines. Measuring in water will yield inconsistent results.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][7][8][9][10]

  • United States Pharmacopeia (USP). Monograph: Lysine Hydrochloride.[6][11] (Requires Subscription, see for compendial standard linkage).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[4]

Safety Operating Guide

L-LYSINE:2HCL (ALPHA-15N) Proper Disposal Procedures

[1][2][3][4][5]

Executive Summary

L-Lysine:2HCl (Alpha-15N) is a stable isotope-labeled amino acid salt.[1][2][3][4] It is non-radioactive and generally classified as non-hazardous under US EPA RCRA regulations, provided it has not been mixed with other hazardous agents.

Critical Operational Directive:

  • DO NOT dispose of this material in radioactive waste streams. Doing so incurs unnecessary costs and regulatory burden.

  • DO NOT dispose of acidic solutions (pH < 5) directly down the drain. The dihydrochloride (2HCl) moiety renders aqueous solutions acidic.

Material Characterization & Hazard Profile[1][2][3][4][5]

Before disposal, the material must be accurately characterized to ensure compliance with local Environmental Health & Safety (EHS) protocols.[]

PropertySpecificationOperational Implication
Chemical Name L-Lysine dihydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

N)
Nitrogen-15 is a stable isotope.[1][6][3][4][7][8] NO radiation shielding required.
CAS Number 657-27-2 (Unlabeled generic)Use generic CAS for chemical inventory if specific labeled CAS is unavailable in EHS software.[1][6]
Acidity Dihydrochloride salt (2HCl)Acidic in solution. 10% solution pH

3.0–4.[1][6]0. Potential Corrosive (D002) if concentrated.
RCRA Status Non-Hazardous / Not ListedNot P-listed or U-listed.[1][6] Only hazardous if pH < 2.0 (Characteristic Waste).
Bio-Safety Generally GRAS (Generally Recognized as Safe)Biological nutrient.[1][6] High BOD (Biochemical Oxygen Demand) risk if released in bulk to waterways.

Disposal Decision Matrix

The following logic flow dictates the correct disposal route based on the physical state and contamination status of the material.

DisposalDecisionTreeStartStart: Assess Material StateIsSolidIs the material Solid?Start->IsSolidIsLiquidIs the material Liquid?Start->IsLiquidCheckRadMixed with Radioactive Material?IsSolid->CheckRadIsLiquid->CheckRadRadWasteDISPOSE AS RADIOACTIVE WASTE(Follow NRC/Local Rad Protocols)CheckRad->RadWasteYesCheckBioMixed with Biohazards?CheckRad->CheckBioNoCheckPHCheck pH LevelCheckRad->CheckPHNoBioWasteDISPOSE AS BIOHAZARDOUS WASTE(Autoclave/Incinerate)CheckBio->BioWasteYesSolidDisposalSOLID CHEMICAL WASTE(Label: Non-Hazardous Isotope)CheckBio->SolidDisposalNoNeutralizeNeutralize to pH 6-9(Use NaOH or NaHCO3)CheckPH->NeutralizepH < 5 or > 9DrainDispSANITARY SEWER DISPOSAL(If permitted by local POTW)CheckPH->DrainDisppH 6-9 & DiluteChemWasteLiqLIQUID CHEMICAL WASTE(Carboy Collection)CheckPH->ChemWasteLiqHigh Conc. / Local BanNeutralize->DrainDispPost-Neutralization

Figure 1: Decision tree for determining the appropriate disposal pathway for L-Lysine:2HCl (


Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess or Expired Powder)

Context: Disposal of pure powder or lyophilized aliquots.

  • Segregation: Ensure the solid is not mixed with sharps, radioactive isotopes (e.g.,

    
    P, 
    
    
    S), or biological agents.
  • Containerization: Place the material in a screw-top high-density polyethylene (HDPE) or glass container.

  • Labeling: Apply a chemical waste label.

    • Chemical Name: L-Lysine dihydrochloride (Stable Isotope 15N).[3]

    • Hazard Checkbox: Mark "Non-Hazardous" (unless mixed with other agents).[9]

  • Disposal: Submit to your facility's chemical waste management team for incineration or landfill.

    • Note: While technically non-hazardous, professional lab standards discourage throwing chemical reagents in the regular trash to prevent janitorial confusion.

Protocol B: Aqueous Solutions (Buffers & Media)

Context: Leftover cell culture media or stock solutions containing the isotope.

Option 1: Drain Disposal (Conditional) Prerequisite:[10] Your facility must have a permit for sanitary sewer disposal of amino acids and salts.

  • pH Check: Measure the pH. Because of the 2HCl moiety, stock solutions can be acidic (pH ~3).

  • Neutralization: If pH < 5.5, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO

    
    ) until pH reaches 6.0–8.0.
    
  • Dilution: Flush with copious amounts of water (minimum 20:1 ratio) to minimize osmotic shock to the plumbing biofilm.

  • Verification: Ensure no other regulated contaminants (heavy metals, azides) are present.

Option 2: Liquid Waste Collection (Preferred) Best for: High concentrations (>1M) or strict "zero discharge" facilities.

  • Collection: Pour into a designated "Non-Hazardous Aqueous Waste" carboy.

  • Compatibility: Compatible with general aqueous, acidic, and basic waste streams. Do not mix with oxidizers (e.g., nitric acid) to avoid potential side reactions, although lysine is generally stable.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with water.

  • Deface Label: Cross out the chemical name and any hazard symbols.

  • Recycle/Trash: Place the rinsed bottle in the glass recycling or regular trash, depending on site rules.

Scientific Rationale & Troubleshooting

Why Neutralization Matters

L-Lysine:2HCl releases hydrochloric acid upon dissociation:

Corrosivity (D002)
The "Stable Isotope" Confusion

Researchers often conflate "isotope" with "radioactivity."

  • Mechanism:

    
    N is a stable, naturally occurring isotope (0.37% natural abundance). It does not decay or emit ionizing radiation.
    
  • Cost Implication: Disposing of

    
    N as radioactive waste costs approximately 10-20x more  per pound than chemical waste. It also triggers unnecessary regulatory tracking.
    

References

  • US Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link][6]

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